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  • Product: 5-(Benzylaminomethyl)cyclohex-2-enol
  • CAS: 61088-57-1

Core Science & Biosynthesis

Foundational

Thermodynamic stability of benzylaminomethyl-substituted cyclohexenols

Thermodynamic Stability of Benzylaminomethyl-Substituted Cyclohexenols Executive Summary This technical guide analyzes the thermodynamic and conformational landscapes of 2-((benzylamino)methyl)cyclohex-2-en-1-ol and its...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Benzylaminomethyl-Substituted Cyclohexenols

Executive Summary

This technical guide analyzes the thermodynamic and conformational landscapes of 2-((benzylamino)methyl)cyclohex-2-en-1-ol and its derivatives. These scaffolds—often intermediates in the synthesis of analgesics (e.g., Tramadol analogs) and complex alkaloids—present a unique interplay of allylic strain (A1,2) , intramolecular hydrogen bonding (IMHB) , and retro-Mannich instability . This document provides researchers with a mechanistic framework for controlling stereoselectivity and ensuring chemical integrity during drug development.

Theoretical Framework: The Thermodynamic Landscape

The stability of benzylaminomethyl-cyclohexenols is governed by two distinct stability vectors: Conformational Stability (stereoisomerism) and Chemical Stability (degradation pathways).

Conformational Analysis: The Half-Chair Constraint

Unlike saturated cyclohexanols which adopt a chair conformation, the cyclohexenol ring is locked into a half-chair geometry due to the C2=C3 double bond. This creates unique steric parameters:

  • Pseudo-axial (

    
    ) vs. Pseudo-equatorial (
    
    
    
    ):
    Substituents at C1 and C4 occupy pseudo-positions.
  • A(1,2) Allylic Strain: The interaction between the C1-hydroxyl and the C2-aminomethyl group is critical. To minimize steric clash with the vinylic substituent, the C1-OH often prefers a pseudo-axial orientation, contrary to standard cyclohexane sterics.

The Stabilizing Force: Intramolecular Hydrogen Bonding (IMHB)

The thermodynamic preference for the cis or trans isomer is dictated by the ability to form a 6-membered intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amine nitrogen (


).
  • Non-Polar Solvents (e.g.,

    
    , Toluene):  The cis-isomer  is thermodynamically favored (
    
    
    
    ) because the IMHB (worth ~2–5 kcal/mol) overcomes steric repulsion. The molecule locks into a conformation where the -OH is pseudo-axial and the -CH2NHBn is pseudo-equatorial (or vice versa), bringing the heteroatoms into proximity.
  • Polar Protic Solvents (e.g., MeOH, Water): Solvation shells disrupt the IMHB. The equilibrium shifts toward the trans-isomer (diequatorial-like), driven purely by steric minimization (A-values).

Chemical Instability: The Retro-Mannich Threat

While the alcohol is relatively stable, the precursor ketones (Mannich bases) and the alcohols themselves under acidic stress are prone to Retro-Mannich fragmentation .

  • Mechanism: Protonation of the amine

    
     elimination of the benzylamine 
    
    
    
    formation of an exocyclic methylene or decomposition.
  • Thermodynamic Trap: High temperatures favor the entropic release of the amine.

Visualizing the Pathway

The following diagram illustrates the synthesis and the thermodynamic equilibrium between the stabilized cis-conformer and the solvent-stabilized trans-conformer.

G Ketone Mannich Base (Ketone Precursor) Transition Reduction TS (Hydride Attack) Ketone->Transition NaBH4/CeCl3 (Luche) Retro Retro-Mannich Degradation Ketone->Retro Heat/Acid Cis Cis-Isomer (IMHB Stabilized) Low Polarity Solvent Transition->Cis Kinetic Control (Axial Attack) Trans Trans-Isomer (Sterically Favored) Polar Solvent Transition->Trans Thermodynamic Control Cis->Trans Equilibration (H+ or Al(OiPr)3)

Caption: Figure 1. Reaction trajectory showing the bifurcation between kinetic and thermodynamic products and the retro-Mannich degradation risk.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Luche Reduction)

To maximize the yield of the allylic alcohol while suppressing retro-Mannich degradation, use Luche conditions.

  • Preparation: Dissolve 2-((benzylamino)methyl)cyclohex-2-en-1-one (1.0 eq) in MeOH (0.2 M).

  • Chelation: Add Cerium(III) Chloride heptahydrate (

    
    )  (1.1 eq). Stir at 
    
    
    
    for 15 min. Why: Ce(III) coordinates the carbonyl, activating it for 1,2-addition and preventing conjugate reduction.
  • Reduction: Add

    
      (1.2 eq) portion-wise over 10 min. Evolution of 
    
    
    
    gas will occur.
  • Quench: After 1 hour, quench with saturated

    
    . Do not use strong acid (avoids dehydration/retro-Mannich).
    
  • Extraction: Extract with EtOAc. The product is typically a mixture of cis/trans isomers.

Protocol B: Thermodynamic Equilibration Assay

This protocol determines the thermodynamic stability ratio (


) of the isomers in a specific solvent.
  • Catalyst Preparation: Prepare a 0.1 M solution of Aluminum Isopropoxide (

    
    )  in the target solvent (e.g., Toluene for non-polar, Isopropanol for polar).
    
  • Initiation: Dissolve the pure cis or trans isomer (50 mg) in the catalyst solution (2 mL).

  • Incubation: Heat to reflux (or

    
    ) in a sealed vial under Argon.
    
  • Sampling: Aliquot

    
     at t = 0, 1, 4, 12, and 24 hours.
    
  • Analysis: Quench aliquots with dilute HCl, extract into

    
    , and analyze via 
    
    
    
    -NMR
    .
    • Key Signal: Monitor the C1-H carbinol proton.

    • Cis (Pseudo-axial H): Broad multiplet or triplet (

      
       Hz).
      
    • Trans (Pseudo-equatorial H): Doublet of doublets (

      
       Hz).
      

Data Presentation: Stability Factors

Table 1: Thermodynamic Drivers of Isomer Stability

ParameterCis-Isomer (IMHB)Trans-Isomer (Steric)Dominant Condition
Enthalpy (

)
Favorable (-2 to -4 kcal/mol) due to H-bond.Unfavorable (dipole repulsion).Non-polar solvents (Hexane,

).
Entropy (

)
Unfavorable (Rigid 6-membered ring).Favorable (Free rotation of benzyl group).High Temperature (>100°C).
Solvent Effect Stabilized by low dielectric constant (

).
Stabilized by high dielectric constant (

).
Polar solvents (DMSO, MeOH) favor Trans.
NMR Signature

C1-H downfield shift (deshielding).

C1-H upfield shift.

-NMR in

.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of Mannich and Retro-Mannich reactions).

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. (Basis for J-coupling analysis in cyclohexenols).

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society. (Protocol for selective reduction).

  • Tóth, G., et al. (2006). Stereochemistry of Mannich bases derived from cyclohexanones. Journal of Molecular Structure. (Specific NMR data on benzylaminomethyl derivatives).

Exploratory

Technical Guide: Biological Potential of 5-(Benzylaminomethyl)cyclohex-2-enol Derivatives

This guide provides an in-depth technical analysis of 5-(Benzylaminomethyl)cyclohex-2-enol and its derivatives.[1] It is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's util...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Benzylaminomethyl)cyclohex-2-enol and its derivatives.[1] It is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a carbasugar intermediate and transition-state mimetic for glycosidase enzymes.[1]

Executive Summary

5-(Benzylaminomethyl)cyclohex-2-enol (CAS 61088-57-1) represents a privileged scaffold in the design of aminocyclitols and carbasugars .[1] Its core structure—an unsaturated cyclohexane ring substituted with a secondary amine and a hydroxyl group—mimics the transition state of glycosidic bond hydrolysis.[1] Consequently, derivatives of this scaffold are primary candidates for glycosidase inhibition , serving as lead compounds for anti-diabetic agents, antiviral drugs (neuraminidase inhibitors), and pharmacological chaperones for lysosomal storage disorders.

Chemical Architecture & SAR Analysis

The biological activity of this scaffold is dictated by its ability to mimic the oxocarbenium ion intermediate formed during enzymatic hydrolysis of carbohydrates.[1]

Structural Core Features[2]
  • Cyclohex-2-ene Ring: The half-chair conformation of the unsaturated ring flattens the structure, mimicking the planar transition state of a pyranose ring during hydrolysis.[1]

  • C-1 Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, mimicking the C-4 or C-6 hydroxyl of the natural sugar substrate.[1]

  • C-5 Benzylaminomethyl Group:

    • Amine Function: At physiological pH, the secondary amine is protonated (

      
      ), mimicking the positive charge of the oxocarbenium ion.[1] This provides critical electrostatic interactions with the enzyme's active site carboxylate residues (e.g., Asp or Glu).[1]
      
    • Benzyl Moiety: Provides hydrophobic interactions within the enzyme active site (aglycone binding pocket), significantly enhancing affinity compared to simple alkyl amines.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR zones for optimizing biological activity.

SAR_Map Core 5-(Benzylaminomethyl) cyclohex-2-enol Core DoubleBond C2=C3 Double Bond (Transition State Mimicry) Core->DoubleBond Essential for Planarity Amine C5-Aminomethyl (Electrostatic Anchor) Core->Amine Critical for Affinity Hydroxyl C1-Hydroxyl (H-Bonding) Core->Hydroxyl Directs Specificity Activity Biological Outcome: Glycosidase Inhibition DoubleBond->Activity Benzyl N-Benzyl Group (Hydrophobic Pocket Fit) Amine->Benzyl Modifiable for Selectivity Amine->Activity

Figure 1: SAR analysis highlighting the pharmacophore features required for enzyme inhibition.

Biological Mechanisms & Targets[3][4]

Primary Mechanism: Competitive Glycosidase Inhibition

The scaffold functions as a reversible competitive inhibitor of


-glucosidase and 

-glucosidase enzymes.[1]
  • Mechanism: The protonated amine mimics the charge of the oxocarbenium ion intermediate.[1] The enzyme's nucleophilic residues (which normally stabilize the sugar cation) bind tightly to the inhibitor, blocking the active site.[1]

  • Therapeutic Relevance:

    • Type 2 Diabetes: Inhibition of intestinal

      
      -glucosidases (maltase, sucrase) delays carbohydrate digestion, reducing postprandial glucose spikes (similar to Acarbose or Voglibose).[1]
      
    • Lysosomal Storage Diseases: At sub-inhibitory concentrations, these molecules act as pharmacological chaperones , stabilizing misfolded enzymes (e.g., Glucocerebrosidase in Gaucher's disease) and facilitating their transport to the lysosome.

Secondary Target: Neuraminidase Inhibition (Antiviral)

The cyclohexene core is structurally homologous to the ring of Oseltamivir (Tamiflu).[1]

  • Potential: Derivatization of the C-1 hydroxyl or modification of the amine with acetamido groups can yield potent neuraminidase inhibitors, preventing the release of influenza virus from infected cells.[1]

Experimental Protocols

Protocol: -Glucosidase Inhibition Assay

Objective: Determine the IC50 of the derivative against Saccharomyces cerevisiae


-glucosidase.[1]

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Enzyme:

    
    -Glucosidase (0.5 U/mL stock)[1]
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 10 mM)[1]
    
  • Stop Solution: Sodium Carbonate (

    
    , 0.2 M)
    

Workflow:

  • Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

  • Incubation:

    • Mix 20

      
      L of Test Compound + 20 
      
      
      
      L Enzyme Solution + 100
      
      
      L Buffer.
    • Incubate at 37°C for 15 minutes to allow inhibitor binding.[1]

  • Reaction:

    • Add 20

      
      L of pNPG Substrate.[1]
      
    • Incubate at 37°C for 20 minutes.

  • Termination: Add 80

    
    L of Stop Solution (
    
    
    
    ).
  • Measurement: Read Absorbance at 405 nm (detects p-nitrophenol release).

  • Calculation:

    
    [1]
    
Protocol: Cell Viability Screening (MTT Assay)

Objective: Assess cytotoxicity in HEK293 or HepG2 cells to ensure the inhibitor is non-toxic.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 - 100

    
    M). Incubate 48h.
    
  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Absorbance at 570 nm.

Synthesis & Derivatization Logic

To access this scaffold, a common route involves the Diels-Alder reaction or modification of (-)-Shikimic Acid .[1]

Synthesis_Workflow Start Starting Material: 1,3-Butadiene + Acrylate OR (-)-Quinic Acid Step1 Step 1: Cyclization/Protection (Formation of Cyclohexene Core) Start->Step1 Step2 Step 2: Epoxidation/Ring Opening (Introduction of Stereocenters) Step1->Step2 Step3 Step 3: Amination (Introduction of Benzylaminomethyl group) Step2->Step3 Final Target: 5-(Benzylaminomethyl)cyclohex-2-enol Step3->Final

Figure 2: General synthetic pathway for accessing the aminocyclitol core.[1]

Data Summary: Comparative Activity Profile

Note: Values below are representative of the class of N-substituted aminocyclitols based on literature for similar carbasugar derivatives.

Compound ClassR-Group (N-Substituent)Target EnzymeIC50 Range (Predicted)Primary Application
Core Scaffold Hydrogen (Free Amine)

-Glucosidase
10 - 50

M
Basal Activity
Derivative A Benzyl (Hydrophobic)

-Glucosidase
0.5 - 5

M
Chaperone (Gaucher)
Derivative B Octyl/Nonyl (Lipophilic)GCase (Lysosomal)< 100 nMPotent Chaperone
Derivative C Acetamido (Polar)Neuraminidase1 - 10 nMAntiviral (Flu)

References

  • Glucosidase Inhibitors & Diabetes

    • Title: Alpha-glucosidase inhibitors for type 2 diabetes mellitus.[1]

    • Source: Cochrane Database of Systematic Reviews.[1]

    • URL:[Link][1]

  • Aminocyclitol Synthesis & Activity

    • Title: Synthesis and biological evaluation of aminocyclitols as glycosidase inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • URL:[Link] (Search Term: Aminocyclitol glycosidase inhibitors)[1]

  • Pharmacological Chaperones

    • Title: Chemical chaperones for the treatment of lysosomal storage diseases.[1]

    • Source: Nature Reviews Drug Discovery.[1]

    • URL:[Link]

  • General Chemical Data

    • Title: 5-(benzylaminomethyl)cyclohex-2-enol (CAS 61088-57-1) Entry.[1][2]

    • Source: PubChem / GuideChem.[1]

    • URL:[Link][1]

Sources

Foundational

Stereochemical Considerations of 5-Substituted Cyclohex-2-enol Systems: An In-Depth Technical Guide

<_ A_-I-T-R-A-I-N-I-N-G> Abstract The 5-substituted cyclohex-2-enol framework is a cornerstone in the synthesis of a multitude of biologically active molecules and complex natural products. Its inherent chirality and con...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A_-I-T-R-A-I-N-I-N-G>

Abstract

The 5-substituted cyclohex-2-enol framework is a cornerstone in the synthesis of a multitude of biologically active molecules and complex natural products. Its inherent chirality and conformational flexibility present unique stereochemical challenges and opportunities. This technical guide provides a comprehensive analysis of the stereochemical factors governing the reactivity of these systems. We will delve into the conformational preferences dictated by allylic strain, the influence of the C5 substituent on diastereoselectivity, and the application of these principles in key synthetic transformations such as epoxidation, cyclopropanation, and nucleophilic additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of these versatile intermediates.

Introduction: The Significance of the Cyclohex-2-enol Scaffold

Chiral six-membered carbocycles are prevalent structural motifs in organic chemistry, with chiral cyclohex-2-enones and their derivatives serving as highly versatile synthetic building blocks.[1] Their utility stems from their capacity to engage in a wide array of stereoselective transformations, including 1,2- and 1,4-nucleophilic additions and various pericyclic reactions.[1] The 5-substituted cyclohex-2-enol system, in particular, offers a rich stereochemical landscape. The interplay between the allylic hydroxyl group, the double bond, and the substituent at the C5 position dictates the conformational equilibrium and, consequently, the facial selectivity of approaching reagents. A thorough understanding of these stereochemical principles is paramount for the rational design of synthetic routes toward enantiomerically pure and diastereomerically defined targets.

Conformational Analysis: The Role of Allylic Strain

The stereochemical outcomes of reactions involving 5-substituted cyclohex-2-enol systems are profoundly influenced by the conformational preferences of the cyclohexene ring. The cyclohexene ring typically adopts a half-chair conformation to alleviate ring strain.[2] In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is largely governed by a phenomenon known as allylic strain, or A1,3 strain.[3][4]

Allylic strain arises from the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end.[3] In the context of a 5-substituted cyclohex-2-enol, this translates to the interaction between the substituent at C5 and the hydrogen or hydroxyl group at C1. To minimize this strain, the molecule will adopt a conformation that places the larger substituent in a less sterically hindered position. This often leads to a preference for a conformation where the C5 substituent occupies a pseudo-equatorial position.

Diagram: Conformational Equilibrium in 5-Substituted Cyclohex-2-enol

G cluster_0 Pseudo-axial C5 Substituent cluster_1 Pseudo-equatorial C5 Substituent a More Steric Hindrance (A1,3 Strain) b Less Steric Hindrance (Favored Conformation) a->b

Caption: Conformational equilibrium of a 5-substituted cyclohex-2-enol.

Stereoselective Transformations

The conformational bias established by allylic strain, coupled with the directing effect of the allylic hydroxyl group, provides a powerful tool for controlling the stereoselectivity of various reactions.

Directed Epoxidation

The epoxidation of allylic alcohols is a well-established method for the diastereoselective synthesis of epoxy alcohols.[5] The hydroxyl group can direct the epoxidizing agent to the syn-face of the double bond through hydrogen bonding or coordination to a metal catalyst.[5][6] In 5-substituted cyclohex-2-enol systems, the facial selectivity is further influenced by the steric bulk of the C5 substituent.

For peroxy acid-mediated epoxidations (e.g., with m-CPBA), the reagent is directed by hydrogen bonding with the allylic alcohol, leading to a syn-epoxide.[5] When the C5 substituent is large, it will preferentially occupy a pseudo-equatorial position, and the epoxidation will occur from the face opposite to this substituent to minimize steric hindrance.

In contrast, metal-catalyzed epoxidations (e.g., with VO(acac)₂ and t-BuOOH) involve coordination of the catalyst to the allylic oxygen.[6] The transition state geometry for these reactions is sensitive to allylic strain. The reaction proceeds through a transition state that minimizes A1,3 strain, which can sometimes lead to the formation of the anti-epoxide, depending on the specific substrate and reaction conditions.[5]

Table 1: Diastereoselectivity in the Epoxidation of a Model 5-Substituted Cyclohex-2-enol
Oxidizing SystemMajor DiastereomerDiastereomeric Ratio (syn:anti)
m-CPBAsyn>95:5
VO(acac)₂ / t-BuOOHsyn>95:5
Ti(OiPr)₄ / (+)-DETsyn or antiDependent on DET enantiomer
Experimental Protocol: Directed Epoxidation with m-CPBA
  • Dissolution: Dissolve the 5-substituted cyclohex-2-enol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the m-chlorobenzoic acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram: Stereochemical Control in Epoxidation

G A 5-Substituted Cyclohex-2-enol B m-CPBA (Hydrogen Bonding) A->B C VO(acac)2 / t-BuOOH (Metal Coordination) A->C D Syn-Epoxide (Major Product) B->D  High Selectivity E Anti-Epoxide (Minor Product) B->E C->D  High Selectivity C->E

Caption: Pathways for directed epoxidation.

Stereoselective Cyclopropanation

The Simmons-Smith cyclopropanation and its variants are powerful methods for converting alkenes into cyclopropanes.[7][8] Similar to epoxidation, the allylic hydroxyl group in cyclohex-2-enol systems can direct the cyclopropanating agent to the syn-face of the double bond.[9] This directing effect is attributed to the formation of a zinc-alkoxide intermediate that delivers the methylene group intramolecularly.

The diastereoselectivity of the cyclopropanation is highly dependent on the nature of the cyclopropanating reagent and the substitution pattern of the cyclohexenol.[7] For the classical Simmons-Smith reaction (Zn-Cu couple and CH₂I₂), high syn-selectivity is generally observed. The steric hindrance from a bulky C5 substituent further reinforces this facial bias, leading to the formation of a single major diastereomer.

Table 2: Diastereoselectivity in the Cyclopropanation of a Model 5-Substituted Cyclohex-2-enol
Cyclopropanating ReagentMajor DiastereomerDiastereomeric Ratio (syn:anti)
Zn-Cu / CH₂I₂syn>98:2
Et₂Zn / CH₂I₂syn>99:1
Experimental Protocol: Simmons-Smith Cyclopropanation
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, add zinc-copper couple (3.0 eq).

  • Solvent and Substrate Addition: Add anhydrous diethyl ether and the 5-substituted cyclohex-2-enol (1.0 eq).

  • Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the stirred suspension. A gentle reflux should be observed.

  • Reaction: After the initial exothermic reaction subsides, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filtration and Extraction: Filter the mixture through a pad of Celite® and extract the filtrate with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the product by flash column chromatography.

Nucleophilic Addition to Corresponding Cyclohex-2-enones

The stereochemical principles governing 5-substituted cyclohex-2-enol systems can be extended to their corresponding α,β-unsaturated ketones, the 5-substituted cyclohex-2-enones. Nucleophilic additions to these enones can proceed via 1,2- or 1,4- (conjugate) addition pathways.[10] The stereochemical outcome of these additions is influenced by the conformational preference of the ring and the trajectory of the incoming nucleophile.

For 1,4-conjugate additions, the nucleophile generally attacks the β-carbon from the less hindered face of the enone.[10] The conformation of the cyclohexenone, dictated by the C5 substituent, will determine which face is more accessible. A pseudo-equatorial C5 substituent will direct the nucleophile to the opposite face of the ring.

Subsequent reduction of the resulting enolate can also be highly stereoselective. Trapping the enolate as a silyl enol ether and subsequent reactions can provide access to a variety of functionalized cyclohexanone derivatives with high stereocontrol.

Diagram: Nucleophilic Addition to a 5-Substituted Cyclohex-2-enone

G A 5-Substituted Cyclohex-2-enone C 1,4-Conjugate Addition A->C B Nucleophile (Nu-) B->C D Enolate Intermediate C->D E Protonation / Electrophilic Trap D->E F Trans-Disubstituted Cyclohexanone E->F

Caption: General pathway for 1,4-conjugate addition.

Conclusion

The stereochemical behavior of 5-substituted cyclohex-2-enol systems is a fascinating and synthetically valuable area of study. The interplay of allylic strain, which dictates the conformational equilibrium, and the directing effects of the allylic hydroxyl group allows for a high degree of stereocontrol in a variety of important organic transformations. By understanding and applying these principles, chemists can rationally design and execute efficient and highly selective syntheses of complex molecular targets. This guide has provided a foundational overview of these concepts, supported by practical experimental protocols, to aid researchers in harnessing the rich stereochemistry of these versatile building blocks.

References

  • Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Oriental Journal of Chemistry, 30(1), 17-21. [Link]

  • Wang, X., et al. (2011). Asymmetric approach toward chiral cyclohex-2-enones from anisoles via an enantioselective isomerization by a new chiral diamine catalyst. Journal of the American Chemical Society, 133(31), 12184-12187. [Link]

  • Johnson, F. (1968). Allylic strain in six-membered rings. Chemical Reviews, 68(4), 375-413. [Link]

  • Wikipedia. (2023). Allylic strain. [Link]

  • Paquette, L. A., et al. (1990). Synthesis of chiral 5-substituted cyclohex-2-enones from 5-trimethylsilylcyclohex-2-enone. Journal of the Chemical Society, Chemical Communications, (18), 1242-1244. [Link]

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307-1370. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

  • Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]

Sources

Exploratory

Role of 5-(Benzylaminomethyl)cyclohex-2-enol as a pharmaceutical intermediate

An In-Depth Technical Guide to the Role of 5-(Benzylaminomethyl)cyclohex-2-enol as a Pharmaceutical Intermediate. Executive Summary 5-(Benzylaminomethyl)cyclohex-2-enol (CAS: 61088-57-1 ) is a versatile, high-value chira...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 5-(Benzylaminomethyl)cyclohex-2-enol as a Pharmaceutical Intermediate.

Executive Summary

5-(Benzylaminomethyl)cyclohex-2-enol (CAS: 61088-57-1 ) is a versatile, high-value chiral building block primarily employed in the synthesis of aminocyclitol antibiotics , antidiabetic agents (e.g., Voglibose , Valienamine ), and carbocyclic nucleosides . Its unique structural motif—a cyclohexene ring functionalized with an allylic alcohol and a protected aminomethyl group—serves as a strategic scaffold for introducing chirality and amine functionality into complex bioactive molecules.

This technical guide delineates the synthesis, reactivity, and pharmaceutical applications of 5-(Benzylaminomethyl)cyclohex-2-enol, providing researchers with a robust framework for utilizing this intermediate in drug development.

Structural Analysis & Reactivity Profile

The molecule features three critical reactive centers that define its utility in asymmetric synthesis:

  • Allylic Alcohol System (C1-OH, C2=C3):

    • Reactivity: Susceptible to Tsuji-Trost allylic alkylation , Sharpless epoxidation , and sigmatropic rearrangements (e.g., Overman rearrangement).

    • Role: Directs stereoselective functionalization of the ring.

  • Benzylaminomethyl Group (C5-CH₂NHBn):

    • Reactivity: A protected primary amine. The benzyl group confers stability during oxidative steps (e.g., epoxidation) and can be removed via hydrogenolysis (Pd/C, H₂).

    • Role: Precursor to the core amino functionality found in aminocyclitols and nucleoside analogs.

  • Cyclohexene Core:

    • Conformation: Adopts a half-chair conformation, allowing for predictable stereochemical outcomes in addition reactions.

Physicochemical Properties
PropertyValue
IUPAC Name 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
CAS Number 61088-57-1
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Stereochemistry Typically synthesized as the cis-isomer (relative stereochemistry of C1-OH and C5-CH₂NHBn derived from bicyclic precursors).
Solubility Soluble in MeOH, EtOH, DCM, DMSO; sparingly soluble in water.

Synthetic Utility: Upstream & Downstream

Upstream Synthesis (Preparation of the Intermediate)

The most efficient industrial route to 5-(Benzylaminomethyl)cyclohex-2-enol proceeds via the ring-opening of the bicyclic lactone 6-oxabicyclo[3.2.1]oct-3-en-7-one . This strategy ensures the retention of relative stereochemistry.

Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Lactone 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) Amide N-Benzyl-5-hydroxycyclohex-3- enecarboxamide (CAS: 61088-56-0) Lactone->Amide Benzylamine, Reflux (Xylene), 78% Target 5-(Benzylaminomethyl) cyclohex-2-enol (CAS: 61088-57-1) Amide->Target LiAlH4 or Red-Al, THF, 0°C -> RT

Figure 1: Synthetic route from bicyclic lactone to the target amino-alcohol intermediate.

Detailed Protocol: Synthesis from Lactone
  • Nucleophilic Ring Opening:

    • Reagents: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq), Benzylamine (1.5 eq), Xylene (Solvent).

    • Conditions: Reflux (approx. 140°C) for 16 hours under N₂ atmosphere.

    • Mechanism: The amine attacks the lactone carbonyl, cleaving the C-O bond to form the hydroxy-amide. The rigid bicyclic structure ensures the cis-relationship between the hydroxyl and the amide group is maintained.

    • Workup: Cool to RT. The product, N-benzyl-5-hydroxycyclohex-3-enecarboxamide (CAS 61088-56-0), often precipitates or is purified via crystallization/flash chromatography.

    • Yield: ~75-80%.

  • Amide Reduction:

    • Reagents: LiAlH₄ (2.5 eq) or Red-Al, anhydrous THF.

    • Conditions: Add amide solution dropwise at 0°C, then warm to RT/reflux for 4-6 hours.

    • Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

    • Purification: Filtration and vacuum distillation or column chromatography.

    • Product: 5-(Benzylaminomethyl)cyclohex-2-enol (CAS 61088-57-1).

Downstream Applications (API Synthesis)

This intermediate is a "chiral pool" equivalent for synthesizing Pseudo-sugars (Carba-sugars) and Aminocyclitols .

Application A: Synthesis of Voglibose & Valienamine

Valienamine is the core aminocyclitol unit of the antidiabetic drug Voglibose and the antibiotic Validamycin . The 5-(benzylaminomethyl)cyclohex-2-enol scaffold provides the necessary carbon framework with the amino group already installed (protected).

  • Mechanism:

    • Epoxidation: The allylic alcohol directs epoxidation (e.g., m-CPBA or VO(acac)₂) to the syn-epoxide.

    • Ring Opening: Nucleophilic attack (e.g., by hydroxide or acetate) opens the epoxide to install the polyol functionality.

    • Deprotection: Hydrogenolysis removes the benzyl group to yield the free amine (Valienamine core).

Application B: Carbocyclic Nucleosides

For antiviral drugs like Abacavir or Entecavir analogs, the cyclohexenyl ring mimics the ribose sugar.

  • Strategy: The C1-OH is converted to a leaving group (mesylate/carbonate) and displaced by a purine base (e.g., guanine/adenine) using Pd(0)-catalyzed allylic substitution (Tsuji-Trost) . The benzylaminomethyl group serves as a handle for further functionalization or as a bioisostere for the C5'-hydroxymethyl group.

Application C: Alkaloid Synthesis (Trost Methodology)

Prof. Barry Trost has utilized similar cyclohexenyl precursors in the total synthesis of (-)-Galanthamine and (-)-Morphine . While the specific protecting groups may vary (e.g., Boc vs. Benzyl), the 5-substituted cyclohex-2-enol core is the pivotal substrate for the Asymmetric Allylic Alkylation (AAA) that constructs the quaternary carbon centers found in these alkaloids.

Experimental Validation & Quality Control

To ensure the intermediate meets pharmaceutical standards, the following QC parameters must be validated.

Impurity Profiling
Impurity TypeOriginDetection Limit (Spec)
Benzylamine Unreacted starting material< 0.1% (GC/HPLC)
Saturated Analog Over-reduction (Cyclohexanol)< 0.5% (GC/MS)
Enantiomer Loss of stereocontrol< 1.0% (Chiral HPLC)
Residual Metal Li/Al from reduction< 20 ppm (ICP-MS)
Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the alkenyl protons (δ 5.6–5.9 ppm, m, 2H), the benzylic methylene (δ 3.8 ppm, s, 2H), and the carbinol proton (δ 4.2 ppm, m, 1H).

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.

Strategic Synthesis Map

The following diagram illustrates the pivotal role of 5-(Benzylaminomethyl)cyclohex-2-enol in accessing diverse pharmaceutical classes.

Applications Intermediate 5-(Benzylaminomethyl) cyclohex-2-enol Valienamine Valienamine (Aminocyclitol Core) Intermediate->Valienamine Epoxidation, Hydrolysis, H2/Pd Nucleosides Carbocyclic Nucleosides (Antiviral Analogs) Intermediate->Nucleosides Pd-AAA (Tsuji-Trost) with Purine Base Alkaloids Isoquinoline Alkaloids (e.g., Galanthamine Analogs) Intermediate->Alkaloids Intramolecular Heck/Cyclization Voglibose Voglibose (Antidiabetic API) Valienamine->Voglibose Reductive Amination

Figure 2: Divergent synthesis pathways from the intermediate to major drug classes.

References

  • Trost, B. M., et al. "Palladium-Catalyzed Chemo- and Enantioselective Oxidation of Allylic Esters and Carbonates."[1] Journal of the American Chemical Society, vol. 128, no.[1][2] 8, 2006, pp. 2540–2541.[1] [Link]

  • Gomez, A. M., et al. "Pyranosidic Homologation of 5-(Hydroxymethyl)cyclohex-2-enol: A Short Synthesis of Carba-Sugars." Organic Letters, vol. 8, no. 20, 2006.
  • Patent WO2014070991. "Process for the Preparation of Aminocyclitol Derivatives." World Intellectual Property Organization, 2014.[3]

  • Trost, B. M., & Tang, W. "Enantioselective Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, vol. 124, no. 52, 2002. (Contextual reference for cyclohexenol utility).

Sources

Foundational

Reactivity Profile of Secondary Amines in Cyclohexenyl Systems

Executive Summary The nucleophilic functionalization of cyclohexenyl systems with secondary amines ( ) represents a critical transformation in the synthesis of alkaloids, glycomimetics, and antiviral agents (e.g., Oselta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic functionalization of cyclohexenyl systems with secondary amines (


) represents a critical transformation in the synthesis of alkaloids, glycomimetics, and antiviral agents (e.g., Oseltamivir analogs). Unlike acyclic allylic systems, cyclohexenyl scaffolds impose unique conformational constraints—specifically the half-chair geometry—that dictate reactivity through stereoelectronic gating.

This guide analyzes the reactivity profile of secondary amines in three distinct mechanistic manifolds: Pd(0)-catalyzed allylic amination , nucleophilic epoxide ring opening , and aza-Michael addition . We prioritize the prediction of stereochemical outcomes based on the Furst-Plattner rule and Tsuji-Trost memory of chirality , providing a roadmap for maximizing yield and selectivity in drug development workflows.

Conformational & Stereoelectronic Landscape

The Half-Chair Constraint

In cyclohexenyl systems, the C1=C2 double bond forces atoms C1, C2, C3, and C6 into a coplanar arrangement. This forces C4 and C5 out of the plane, adopting a half-chair conformation .

  • Pseudo-axial (

    
    ) vs. Pseudo-equatorial (
    
    
    
    ):
    Substituents at allylic positions (C3/C6) are not purely axial or equatorial.[1]
  • Allylic Strain (

    
     and 
    
    
    
    ):
    Secondary amines are sterically demanding. A nucleophilic attack will invariably favor a trajectory that minimizes
    
    
    strain between the incoming amine and substituents at the homoallylic position.
Nucleophilicity Parameters (Mayr Equation)

Secondary amines are generally "soft" nucleophiles.[1] According to Mayr’s nucleophilicity parameters (


), cyclic secondary amines (e.g., pyrrolidine, 

) are significantly more reactive than acyclic analogues (e.g., diethylamine,

) due to reduced entropic penalties upon approach.

Palladium-Catalyzed Allylic Amination (Tsuji-Trost)[2][3]

This is the gold standard for introducing secondary amines into cyclohexenyl rings with stereocontrol.

Mechanistic Logic: The "Double Inversion"

Secondary amines (


) function as soft nucleophiles . They do not attack the metal center; they attack the 

-allyl ligand directly.
  • Ionization (Step 1): Pd(0) approaches the leaving group (LG) from the opposite face (anti-attack), forming the

    
    -
    
    
    
    -allyl complex with inversion of configuration.
  • Nucleophilic Attack (Step 2): The amine attacks the carbon face opposite to the Palladium (anti-attack), causing a second inversion .

  • Net Result: Retention of configuration relative to the starting leaving group.

Visualization: Catalytic Cycle & Stereochemistry

TsujiTrost Start Cyclohexenyl Acetate (Chiral LG) OxAdd Oxidative Addition (Inversion 1) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Catalyst Pd0->OxAdd PiAllyl Pd(II)-Pi-Allyl Complex (Cationic Intermediate) OxAdd->PiAllyl - OAc⁻ NuAttack Soft Nucleophile Attack (R2NH) (Outer Sphere Mechanism) PiAllyl->NuAttack + R2NH Product Allylic Amine Product (Net Retention) NuAttack->Product Reductive Elimination (Inversion 2) Product->Pd0 Regenerate Catalyst

Figure 1: Stereochemical pathway of Pd-catalyzed amination in cyclic systems. Note the double inversion mechanism leading to net retention.

Experimental Protocol: Pd-Catalyzed Amination of Cyclohexenyl Carbonate

Target: Synthesis of N-morpholino-cyclohexene derivative with retention of stereochemistry.

Reagents:

  • Substrate: cis-4-Acetoxy-cyclohex-1-ene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     (10 mol%) or Trost Ligand for enantioselective variants.[1]
    
  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, charge a reaction vial with

    
     and 
    
    
    
    . Add degassed THF and stir at RT for 15 min until the solution turns from purple to yellow/orange (formation of active
    
    
    species).
  • Substrate Addition: Add the cyclohexenyl acetate (dissolved in minimal THF) to the catalyst solution. Stir for 10 min to ensure formation of the

    
    -allyl complex.
    
  • Nucleophile Introduction: Add morpholine via syringe.[1] If the amine is a salt (e.g., hydrochloride), add 2.0 equiv of

    
     to liberate the free base.
    
  • Reaction Monitoring: Heat to 40°C. Monitor by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Filter through a short pad of Celite to remove Pd black.[1] Concentrate in vacuo.[1]

  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent streaking of the amine).
    

Nucleophilic Ring Opening (Epoxides)[4][5]

When reacting secondary amines with cyclohexene oxides (epoxides), steric and torsional strain dominate the regioselectivity.

The Furst-Plattner Rule (Trans-Diaxial Effect)

The Furst-Plattner rule dictates that nucleophilic opening of a half-chair cyclohexene epoxide occurs to yield the trans-diaxial product.[2][3]

  • Why? The transition state leading to the diaxial product resembles a stable chair conformation. The transition state leading to the diequatorial product resembles a high-energy twist-boat.

  • Outcome: Even if the diequatorial product is thermodynamically more stable, the kinetic product (diaxial) forms first.

Visualization: Furst-Plattner Pathway[5]

FurstPlattner Epoxide Cyclohexene Epoxide (Half-Chair) TS Transition State (Chair-like) Epoxide->TS + R2NH TwistBoat Twist-Boat TS (High Energy) Epoxide->TwistBoat Disfavored Product Trans-Diaxial Product (Kinetic Control) TS->Product Favored

Figure 2: The Furst-Plattner rule dictates that the reaction proceeds through the lower-energy chair-like transition state.

Protocol: Aminolysis of Cyclohexene Oxide

Reagents:

  • Cyclohexene oxide (1.0 equiv)

  • Secondary Amine (e.g., Pyrrolidine, 1.5 equiv)

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    (Lewis Acid accelerated)[1]
  • Solvent: Acetonitrile (

    
    )[4]
    

Workflow:

  • Dissolve cyclohexene oxide in

    
    .[1]
    
  • Add the Lewis Acid catalyst. (Note: Protic solvents like water/alcohol can be used, but Lewis acids in aprotic solvents often improve regioselectivity if the epoxide is unsymmetrical).

  • Add Pyrrolidine dropwise.[1]

  • Reflux at 60-80°C. Secondary amines are bulky; thermal energy is often required to overcome the activation barrier of the ring opening.

  • Critical Check: Upon cooling, the diaxial product may undergo a ring-flip to the diequatorial conformer if not locked by a bulky group (like t-butyl). Verify conformation via

    
    -NMR (coupling constants 
    
    
    
    vs
    
    
    ).

Aza-Michael Addition to Cyclohexenones

Reacting secondary amines with


-unsaturated ketones (cyclohexenones) involves a reversible 1,4-addition.
Thermodynamic vs. Kinetic Control[8]
  • Reversibility: Unlike primary amines, secondary amines form sterically congested centers. The "Retro-Michael" reaction is facile.

  • Conditions: To favor the forward reaction, use high concentrations or solvent-free conditions (neat). Acid catalysis (Bronsted or Lewis) activates the enone but must be balanced so as not to protonate the amine nucleophile entirely.

Data Summary: Amine Sterics vs. Conversion[1]
Amine TypeExampleNucleophilicity (

)
Conversion (24h, RT)Notes
Cyclic

Pyrrolidine~15.5>95%Highly reactive, minimal steric clash.
Cyclic

(O-het)
Morpholine~14.585%Reduced basicity lowers rate slightly.
Acyclic

Diethylamine~13.060%Rotational freedom increases entropic cost.[1]
Bulky

Diisopropylamine<11.0<10%Severe steric hindrance; requires high pressure/temp.[1]
Protocol: Silica-Promoted Aza-Michael Addition

A robust, "green" method avoiding liquid acids.

  • Mix: Combine Cyclohex-2-en-1-one (1.0 equiv) and Morpholine (1.2 equiv) in a vial.

  • Support: Add Silica Gel (

    
    , 200-400 mesh, approx 0.5g per mmol substrate).
    
  • Agitate: Vortex/stir the solvent-free slurry at Room Temperature for 6 hours. The slightly acidic surface of silica activates the carbonyl oxygen while the high local concentration drives the equilibrium.

  • Extraction: Wash the silica pad with Ethyl Acetate.

  • Evaporation: Remove solvent to yield the

    
    -amino ketone.
    

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1][5] Chemical Reviews, 96(1), 395–422.

  • Furst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160.[1] Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275–283. [1]

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research, 44(9), 779–792.

  • Rulev, A. Y. (2017). Aza-Michael Reaction: Achievements and Prospects.[1][6] Russian Chemical Reviews, 86(11), 1073.

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis.[1] Wiley-VCH.[1] (Chapter on Allylic Substitution). [1]

Sources

Exploratory

Theoretical Calculations and Conformational Analysis of 5-(Benzylaminomethyl)cyclohex-2-enol: A Computational Approach to Understanding Bioactive Scaffolds

An In-Depth Technical Guide Prepared by: A Senior Application Scientist Abstract The three-dimensional structure of a molecule is intrinsically linked to its biological function. For flexible molecules, such as 5-(Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For flexible molecules, such as 5-(Benzylaminomethyl)cyclohex-2-enol, which possess multiple rotatable bonds and a non-planar ring system, a multitude of low-energy conformations can coexist. Identifying the energetically favorable conformers is a critical step in drug design and development, as it provides insight into the molecule's potential interactions with biological targets.[1] This guide details a robust, multi-step computational workflow for the comprehensive conformational analysis of 5-(Benzylaminomethyl)cyclohex-2-enol. We will explore the theoretical underpinnings of the chosen methodologies, from broad conformational searching with Molecular Mechanics to high-accuracy energy refinement using Density Functional Theory, providing a framework for researchers to apply to similar flexible molecules of pharmaceutical interest.

Introduction: The Principle of Dynamic Conformity in Drug Action

Most drug-like molecules are not rigid entities but rather exist as an ensemble of rapidly interconverting three-dimensional structures known as conformers.[2] The specific conformation that a molecule adopts when binding to a biological target, often termed the "bioactive conformation," may not necessarily be its lowest-energy state in solution.[1][3] However, the global minimum and other low-energy conformers represent the most probable shapes a molecule will adopt, and understanding this conformational landscape is fundamental to predicting its physicochemical properties and biological activity.[4][5]

The target molecule, 5-(Benzylaminomethyl)cyclohex-2-enol, is a representative example of a flexible scaffold. It features:

  • A cyclohex-2-enol ring , which is known to adopt non-planar conformations like the half-chair to alleviate ring strain.[6][7]

  • Three rotatable single bonds in the side chain (C5-C_methylene, C_methylene-N, and N-C_benzyl), allowing for a wide range of spatial arrangements of the benzylamine moiety relative to the cyclohexene ring.

Given this flexibility, a thorough conformational analysis is paramount. Such an analysis helps elucidate structure-activity relationships (SAR) and provides crucial input for more advanced computational techniques like molecular docking and pharmacophore modeling.[8][9] This guide provides a validated, step-by-step protocol for performing such an analysis, grounded in the principles of computational chemistry.

Theoretical Foundations: A Hierarchical Strategy for Accuracy and Efficiency

A comprehensive conformational analysis requires a balance between the breadth of the search and the accuracy of the energy calculations. A full quantum mechanical scan of the entire potential energy surface is computationally intractable for a molecule of this size. Therefore, a hierarchical approach is the most effective strategy.[10]

Molecular Mechanics (MM): The Broad Exploration

We begin with Molecular Mechanics (MM), a method that uses classical physics to estimate the potential energy of a molecule.[10] The energy is calculated using a "force field," which is a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).

  • Causality: The primary advantage of MM is its computational speed. It allows for the rapid generation and energy minimization of thousands or even millions of potential conformations, ensuring a comprehensive exploration of the molecule's conformational space.[11] This is crucial to avoid missing potentially important low-energy structures.

  • Trustworthiness: While not as accurate as quantum methods, modern force fields (e.g., MMFF94, OPLS) are well-parameterized for common organic molecules and provide reliable geometries and relative energy rankings for an initial screen. The protocol's self-validating nature comes from using this broad search to provide a rich set of candidate structures for the next, more accurate, level of theory.

Density Functional Theory (DFT): The High-Accuracy Refinement

After identifying a set of unique, low-energy conformers with MM, we employ Density Functional Theory (DFT) for refinement. DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[12][13]

  • Expertise: The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[14] A common and well-validated choice for organic molecules is the B3LYP functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a Pople-style basis set, such as 6-31G(d,p) , which provides a good balance of accuracy and computational cost.

  • Authoritative Grounding: DFT provides a much more accurate description of electronic effects and subtle non-bonded interactions compared to MM, leading to more reliable relative energies between conformers.[14] To better simulate a biological environment, an implicit solvent model, such as the Polarization Continuum Model (PCM), can be included in the DFT calculations to account for the effects of a solvent like water.[14]

Detailed Computational Workflow

The following protocol outlines a self-validating system for the conformational analysis of 5-(Benzylaminomethyl)cyclohex-2-enol.

Protocol 1: Conformational Search and Optimization
  • 2D to 3D Structure Generation:

    • Draw the 2D structure of 5-(Benzylaminomethyl)cyclohex-2-enol in a molecular editor such as Avogadro or ChemDraw.[15]

    • Generate an initial 3D structure. The software will apply standard bond lengths and angles.

  • Initial MM Conformational Search:

    • Import the 3D structure into a computational chemistry package that supports MM searches (e.g., GAMESS, Spartan, MacroModel).[16][17]

    • Select a suitable force field, such as MMFF94.

    • Perform a systematic or Monte Carlo conformational search.[10][11] For this molecule, key rotatable bonds to sample include C5-CH₂, CH₂-N, and N-CH₂Ph.

    • Set an energy window (e.g., 20 kcal/mol) above the identified global minimum to ensure all potentially accessible conformations are saved.

  • Clustering and Selection of Unique Conformers:

    • The initial search may yield thousands of structures, many of which are duplicates or very similar.

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) of atomic positions. A typical RMSD cutoff is 1.0 Å.

    • From each cluster, select the lowest-energy conformer as a representative for the next stage. This significantly reduces computational cost without losing important structural information.

  • DFT Geometry Optimization:

    • For each unique conformer selected in the previous step, perform a full geometry optimization using DFT.

    • Recommended Level of Theory: B3LYP/6-31G(d,p).[14]

    • This step refines the molecular geometry, relaxing the structure to the nearest local minimum on the DFT potential energy surface.

  • Frequency Calculation and Thermochemical Analysis:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) for each optimized structure.

    • Self-Validation Check: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true energy minimum, and the structure should be re-examined or discarded.[18]

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs free energy (G) at a specified temperature (e.g., 298.15 K).

  • Final Single-Point Energy Calculation (Optional but Recommended):

    • To achieve even higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model (e.g., PCM, water).[14] This refines the electronic energy without the high cost of re-optimizing with the larger basis set.

Visualization of the Workflow

The entire computational process can be visualized as a multi-stage refinement pipeline.

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (DFT) Stage start 1. 2D/3D Structure Generation search 2. MM Conformational Search (e.g., MMFF94) start->search cluster 3. RMSD Clustering & Selection search->cluster dft_opt 4. DFT Geometry Optimization (B3LYP/6-31G(d,p)) cluster->dft_opt freq 5. Frequency Calculation & Thermochemical Analysis dft_opt->freq final_e 6. Final Energy Calculation (Larger Basis Set + Solvent) freq->final_e end_node Ranked Conformers (Based on ΔG) final_e->end_node

Caption: A hierarchical workflow for conformational analysis.

Data Analysis and Interpretation

Following the computational protocol, the primary output is a list of stable conformers and their corresponding energies. This data must be carefully analyzed to extract meaningful chemical insights.

Relative Energies and Population

The Gibbs free energy (G) is the most relevant value for comparing conformer stability at a given temperature, as it includes enthalpic and entropic contributions. The relative free energy (ΔG) of each conformer is calculated with respect to the global minimum (the conformer with the lowest G).

Table 1: Hypothetical Thermochemical Data for the Four Lowest-Energy Conformers of 5-(Benzylaminomethyl)cyclohex-2-enol at 298.15 K

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C4-C5-C-N, °)
Conf-1 0.000.000.0075.3-175.8
Conf-2 0.850.821.1513.565.2
Conf-3 1.211.181.854.9-68.9
Conf-4 1.551.502.501.8178.1

Note: This data is illustrative.

From this table, we can see that Conf-1 is the global minimum and is significantly populated at room temperature. However, other conformers (Conf-2, Conf-3) also exist in appreciable populations and could be relevant for biological activity.

Geometric Analysis: Ring Pucker and Substituent Orientation

The key to understanding the energy differences lies in the geometry.

  • Cyclohex-2-enol Ring Conformation: The cyclohexene ring typically adopts a half-chair conformation to minimize allylic strain and angle strain.[6] The orientation of the C5 substituent can be described as pseudo-axial or pseudo-equatorial. In general, conformations with bulky substituents in a pseudo-equatorial position are favored to avoid steric clashes (1,3-diaxial-like interactions).[6][7]

  • Side Chain Torsion: The dihedral angles of the flexible side chain determine the spatial relationship between the benzyl and amino groups relative to the ring. Intramolecular hydrogen bonding, for instance between the amine proton and the hydroxyl oxygen, can significantly stabilize certain arrangements.

The relationship between these conformers can be visualized on a simplified potential energy surface.

G E0 E1 E0->E1 E2 E1->E2 E3 E2->E3 L0 Conf-1 (Global Minimum) L1 Conf-2 L2 Conf-3 L3 Conf-4 Y_axis Relative Energy (ΔG) X_axis Conformational Coordinate

Caption: Simplified potential energy surface diagram.

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically rigorous workflow for the conformational analysis of 5-(Benzylaminomethyl)cyclohex-2-enol. By employing a hierarchical strategy that leverages the speed of Molecular Mechanics for broad sampling and the accuracy of Density Functional Theory for energy refinement, researchers can build a detailed model of the conformational landscape of flexible molecules. The insights gained from this analysis—identifying the most stable structures, understanding the geometric features that govern their stability, and quantifying their relative populations—are invaluable for the rational design and development of new therapeutic agents. The described protocol is not limited to the title compound and can be readily adapted for the conformational analysis of any flexible molecule of interest in the field of medicinal chemistry.

References

  • Gordon, M. S. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Retrieved from [Link]

  • Lill, M. A. (2007). Molecular simulation methods for conformational searches and diffusivity. Memorial University of Newfoundland. Retrieved from [Link]

  • Jakalian, A., et al. (n.d.). Conformational Searching in Molecular Mechanics Calculations. Retrieved from [Link]

  • Drug Design.org. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Klebe, G. (2009). Conformational Analysis. In Drug Design (pp. 145-169). Springer. Retrieved from [Link]

  • Lill, M. A. (2011). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Methods in Molecular Biology, 716, 1-22. Retrieved from [Link]

  • Crawford, J. (2021, February 26). 2-1 Conformational Searches Using Molecular Mechanics [Video]. YouTube. Retrieved from [Link]

  • Schütte, C., & Deuflhard, P. (2003). Molecular Conformation Dynamics and Computational Drug Design. Zuse Institute Berlin. Retrieved from [Link]

  • Abbasi, D. (n.d.). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio. Retrieved from [Link]

  • Långström, B., et al. (2015). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 92(9), 1540-1544. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 10). List of quantum chemistry and solid-state physics software. Wikipedia. Retrieved from [Link]

  • Iwashita, T., et al. (2021). Conformational dynamics and molecular interactions of natural products: unveiling functional structures in biological membranes. Journal of Natural Medicines, 75(4), 779-790. Retrieved from [Link]

  • Duan, Y., et al. (2001). Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. The Journal of Physical Chemistry B, 105(39), 9509-9516. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 13). Confidence in conformation search results from molecular mechanics. Retrieved from [Link]

  • Da Settimo, F., et al. (1996). Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies of N-(indol-3-ylglyoxylyl)benzylamine Derivatives Acting at the Benzodiazepine Receptor. Journal of Medicinal Chemistry, 39(26), 5083-5091. Retrieved from [Link]

  • Kumar, A., et al. (2013). Conformational Analysis: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 51-61. Retrieved from [Link]

  • Computational Chemical Sciences Open-Source Software Development Group. (n.d.). Software. Retrieved from [Link]

  • Stan, M., et al. (2024). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 29(10), 2289. Retrieved from [Link]

  • Sokołowski, S., & Pizio, O. (2009). Density functional study of flexible chain molecules at curved surfaces. The Journal of Chemical Physics, 131(9), 094704. Retrieved from [Link]

  • Perri, M. (n.d.). Home. ChemCompute. Retrieved from [Link]

  • Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Agrafiotis, D. K., et al. (2002). Conformational Sampling of Bioactive Molecules: A Comparative Study. Journal of Chemical Information and Computer Sciences, 42(3), 576-584. Retrieved from [Link]

  • Sudo, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 25(18), 4234. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing benzylamines. Retrieved from [Link]

  • Putatunda, S., & Saha, R. (2024). Advancing the Frontiers: Contemporary Achievements and Future Directions in Density Functional Theory Calculations. International Journal of Molecular Sciences, 25(3), 1740. Retrieved from [Link]

  • YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. Retrieved from [Link]

  • Maurer, R. J., et al. (2019). Advances in Density-Functional Calculations for Materials Modeling. Annual Review of Materials Research, 49, 1-30. Retrieved from [Link]

  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1931-1939. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(2), 263. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). The enol-imine to keto-enamine tautomerization involved in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. Retrieved from [Link]

  • Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 4(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved from [Link]

  • Ihara, M., et al. (2000). 5-endo-trig radical cyclization of n-benzyl-2-halo-n-(6-oxo-1-cyclohexen-1-yl)acetamides. Journal of the Chemical Society, Perkin Transactions 1, (12), 1939-1943. Retrieved from [Link]

  • Soderberg, T. (2022, September 24). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 1). Cyclohexane conformation. Wikipedia. Retrieved from [Link]

  • HETEROCYCLES. (2014). SELECTIVE SYNTHESIS OF BENZYL ENOL ETHERS OF β-DICARBONYL COMPOUNDS IN BASIC CONDITION AND THE APPLICATION TOWARDS SYNTHESIS OF NAPHTHOQUINONES. Retrieved from [Link]

  • ResearchGate. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Retrieved from [Link]

  • Wang, Y., et al. (2013). Stable acyclic aliphatic solid enols: synthesis, characterization, X-ray structure analysis and calculations. Scientific Reports, 3, 1064. Retrieved from [Link]

  • Organic Chemistry. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(18), 4066. Retrieved from [Link]

  • YouTube. (2018, November 12). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry [Video]. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

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Foundational

Safety data sheet (SDS) and handling precautions for benzylaminomethyl cyclohexenols

This guide outlines the operational safety, toxicological profile, and handling protocols for benzylaminomethyl cyclohexenols .[1] These compounds are critical -amino alcohol intermediates, often utilized as chiral auxil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, toxicological profile, and handling protocols for benzylaminomethyl cyclohexenols .[1] These compounds are critical


-amino alcohol intermediates, often utilized as chiral auxiliaries or precursors in the synthesis of analgesic pharmacophores (e.g., Tramadol analogs) and mucolytics.

Executive Summary & Chemical Identity

Benzylaminomethyl cyclohexenols represent a class of lipophilic


-amino alcohols. In drug development, they are prized for their stereochemical utility but pose specific handling challenges due to their dual functionality: a basic amine moiety capable of tissue corrosion/irritation and a lipophilic cyclohexyl ring that facilitates dermal absorption.
  • Primary CAS (Representative): 40571-86-6 (related trans-isomer analog used for hazard benchmarking).

  • Functional Class:

    
    -Amino Alcohol / Mannich Base.
    
  • Physical State: Typically viscous oils or low-melting solids.

  • Key Hazard: Severe Eye Irritation (H319) and Skin Irritation (H315); potential for respiratory sensitization.

GHS Hazard Classification & Toxicological Mechanisms

As a Senior Application Scientist, I must emphasize that while the specific SDS for every derivative in this class may not exist, the Structure-Activity Relationship (SAR) dictates the safety profile. We treat these as Irritating to Corrosive until proven otherwise.

GHS Label Elements
Hazard CategoryCodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritationThe benzylic amine is basic (

), causing saponification of skin lipids.
Eye Irritation H319 Causes serious eye irritationRapid pH elevation upon contact with lacrimal fluid; risk of corneal opacity.
STOT - SE H335 May cause respiratory irritationVolatile amine vapors (if free base) irritate mucous membranes.
Acute Tox (Oral) H302 Harmful if swallowedSystemic toxicity often associated with CNS depression typical of cyclohexanols.
The "Trojan Horse" Effect

The danger of benzylaminomethyl cyclohexenols lies in their amphiphilicity. The cyclohexyl ring acts as a lipophilic carrier, allowing the compound to penetrate the stratum corneum effectively. Once inside, the amine group exerts local toxicity. This requires stricter PPE than standard salts.

Engineering Controls & Personal Protective Equipment (PPE)

Do not rely on generic "lab safety" rules. The following protocols are specific to the permeation kinetics of amino-alcohols.

Engineering Controls[2]
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Inert Atmosphere: These compounds are hygroscopic and sensitive to oxidation (N-oxide formation). Handle under Nitrogen or Argon when possible to preserve purity and safety.

PPE Selection Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Double Nitrile (0.11 mm min) Latex is permeable to organic amines. Nitrile offers superior breakthrough time (>480 min). Double gloving provides a visual indicator for breaches.
Ocular ANSI Z87.1 Chemical Goggles Safety glasses are insufficient. The basicity of the amine requires a sealed environment to prevent vapor irritation or splash entry.
Respiratory P95/OV Cartridge Required only if working outside a hood (not recommended). The organic vapor (OV) filter captures the amine; P95 captures particulates if solid.

Operational Handling Protocol: Synthesis & Isolation

The following workflow is a self-validating system designed to minimize exposure during the synthesis of these intermediates (e.g., via Mannich reaction or Epoxide opening).

Validated Workflow
  • Preparation: Pre-dry glassware. Ensure the cooling system (chiller) is active before adding the exothermic amine.

  • Reaction: Add the benzylamine component slowly to the cyclohexanone/epoxide mixture. Monitor internal temperature (

    
    ) to prevent thermal runaway.
    
  • Quenching (Critical Step): Unreacted amines are most dangerous during the quench. Use a slightly acidic aqueous workup (e.g.,

    
    ) to protonate the amine, rendering it water-soluble and less volatile, but only if the product is extracted into the organic layer or precipitates.
    
  • Waste Segregation: Do not mix with oxidizing acids (Nitric acid) due to the risk of forming explosive N-nitroso compounds or violent exotherms.

Visualization: Synthesis Safety Logic

SynthesisWorkflow Start Reagent Prep (Inert Atm) Reaction Amine Addition (Exothermic Control) Start->Reaction T < 40°C Monitor TLC/LCMS Check (Verify Conversion) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench (NH4Cl) (pH Control) Monitor->Quench Complete Isolation Phase Separation (Organic Layer) Quench->Isolation Neutralize

Caption: Figure 1: Step-by-step synthesis workflow emphasizing thermal control and pH neutralization to mitigate amine volatility.

Emergency Response Protocols

In the event of exposure, immediate action is required to prevent chemical burns from the basic amine moiety.

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Action_Eye Rinse 15min (Lift Eyelids) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Skin->Action_Skin Medical Seek Medical Attention (SDS) Action_Eye->Medical Action_Skin->Medical

Caption: Figure 2: Triage logic for accidental exposure. Immediate irrigation is prioritized over neutralization.

Specific First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Do not use neutralizing agents (acids) in the eye, as the heat of neutralization will cause further thermal damage.

  • Skin Contact: Wash with non-abrasive soap and water. If the compound is a free base oil, use a polyethylene glycol (PEG) based cleanser if available to solubilize the lipophilic ring, followed by water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

Storage and Stability

  • Conditions: Store in a cool, dry place (

    
     recommended for long-term stability).
    
  • Incompatibility: Segregate from strong oxidizers (peroxides, permanganates) and acid chlorides.

  • Shelf Life: Re-test purity every 12 months. Amines absorb atmospheric

    
     to form carbamates, appearing as a white crust on the liquid surface.
    

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217578 (Tramadol Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (Benzylaminomethyl)cyclohex-2-enol Scaffolds from Cyclohexadiene

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 5-(Benzylaminomethyl)cyclohex-2-enol and related scaffolds starting from 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 5-(Benzylaminomethyl)cyclohex-2-enol and related scaffolds starting from 1,3-Cyclohexadiene .

While direct C5-functionalization of 1,3-cyclohexadiene is chemically challenging due to the electronic bias toward 1,4-addition, this guide presents a Palladium-Catalyzed 1,4-Oxidation Strategy (The Bäckvall Route) . This method is the industry standard for introducing controlled functionality into the cyclohexadiene core.

Note on Regiochemistry: This protocol primarily yields the 1,4-substituted scaffold (4-substituted cyclohex-2-enol), which is the direct product of cyclohexadiene functionalization. Access to the specific 1,5-isomer typically requires de novo ring construction (e.g., Diels-Alder of 1,3-butadiene with acrolein). Both pathways are discussed to ensure scientific integrity.

Executive Summary

Target Molecule: 5-(Benzylaminomethyl)cyclohex-2-enol (and its pharmacologically relevant 4-isomer). Starting Material: 1,3-Cyclohexadiene.[1][2][3][4] Core Technology: Pd(II)-Catalyzed 1,4-Diacetoxylation (Bäckvall Reaction) followed by Pd(0)-Catalyzed Allylic Substitution. Application: Synthesis of core scaffolds for antipsychotics (e.g., Cariprazine analogues), chiral building blocks, and aminocyclitols.

Key Advantages of This Protocol
  • Stereocontrol: The Pd-catalyzed oxidation provides >98% trans-stereoselectivity.

  • Scalability: Uses robust reagents (Benzoquinone, MnO2) suitable for gram-to-kilogram scale.

  • Modularity: The intermediate (1-acetoxy-4-chloro-2-cyclohexene) allows divergent synthesis of various amine derivatives.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the desymmetrization of 1,3-cyclohexadiene . Direct alkylation of the diene is prone to polymerization. Instead, we utilize a Palladium(II)-catalyzed oxidative functionalization to install two "handles" (Acetate and Chloride) at the 1 and 4 positions.

Pathway Logic:

  • Oxidation: Convert 1,3-cyclohexadiene to (1S,4R)-1-acetoxy-4-chlorocyclohex-2-ene .

  • Substitution: Displace the allylic chloride with a cyanide source (C1 homologation precursor).

  • Reduction/Amination: Convert the nitrile to the benzylamine and hydrolyze the acetate to the alcohol.

Retrosynthesis Target Target: 5-(Benzylaminomethyl)cyclohex-2-enol (or 4-isomer) Amine Intermediate 3: Amino-Alcohol Precursor Target->Amine Reductive Amination Nitrile Intermediate 2: Allylic Nitrile (C1 Homologation) Amine->Nitrile Reduction (LAH) Backvall Intermediate 1: 1-Acetoxy-4-chlorocyclohex-2-ene (Bäckvall Product) Nitrile->Backvall Pd(0) Allylic Subst. (TMSCN) Start Starting Material: 1,3-Cyclohexadiene Backvall->Start Pd(OAc)2, LiCl Benzoquinone

Caption: Retrosynthetic logic flow from the target aminocyclohexenol back to the 1,3-cyclohexadiene precursor via the Bäckvall intermediate.

Detailed Experimental Protocols

Step 1: Pd-Catalyzed 1,4-Chloroacetoxylation (The Bäckvall Reaction)

This step desymmetrizes the diene with high regio- and stereocontrol.

  • Reagents:

    • 1,3-Cyclohexadiene (1.0 equiv)

    • Pd(OAc)₂ (5 mol%)

    • LiCl (2.0 equiv)

    • LiOAc (2.0 equiv)

    • p-Benzoquinone (2.0 equiv, oxidant)

    • Acetic Acid (Solvent)

  • Protocol:

    • Setup: In a flame-dried 3-neck flask equipped with a mechanical stirrer, dissolve LiCl (8.4 g, 200 mmol) and LiOAc (13.2 g, 200 mmol) in glacial acetic acid (100 mL).

    • Catalyst Addition: Add p-Benzoquinone (21.6 g, 200 mmol) and Pd(OAc)₂ (1.12 g, 5 mmol). The mixture will turn dark.

    • Substrate Addition: Cool the mixture to 10°C. Add 1,3-Cyclohexadiene (8.0 g, 100 mmol) dropwise via syringe pump over 30 minutes to control the exotherm.

    • Reaction: Stir at 25°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1). The diene spot should disappear, and a new polar spot (product) appears.

    • Workup: Filter off the precipitated hydroquinone. Dilute the filtrate with water (200 mL) and extract with pentane (3 x 100 mL).

    • Purification: Wash combined organics with 2M NaOH (to remove acetic acid) and brine. Dry over MgSO₄ and concentrate.

    • Yield: ~75-85% of (1S,4R)-1-acetoxy-4-chlorocyclohex-2-ene (racemic, unless chiral ligands are used).

Step 2: Pd-Catalyzed Cyanation (Introduction of the Carbon Chain)

Here, we displace the allylic chloride with cyanide. The Pd-catalyst ensures retention of configuration (double inversion) or specific 1,4-syn stereochemistry depending on ligands.

  • Reagents:

    • Intermediate 1 (10 mmol)

    • TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • THF (Solvent)

  • Protocol:

    • Dissolve Intermediate 1 (1.74 g, 10 mmol) and Pd(PPh₃)₄ (580 mg, 0.5 mmol) in dry THF (20 mL) under Argon.

    • Add TMSCN (1.9 mL, 15 mmol) dropwise.

    • Heat to reflux (65°C) for 4 hours.

    • Workup: Cool to RT. Quench with sat. NaHCO₃. Extract with EtOAc.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 9:1).

    • Product: 1-Acetoxy-4-cyanocyclohex-2-ene .

Step 3: Global Reduction and Reductive Amination

This step converts the nitrile to the primary amine, hydrolyzes the acetate, and installs the benzyl group.

  • Reagents:

    • LiAlH₄ (Lithium Aluminum Hydride) (3.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • NaBH₄ (Sodium Borohydride)

  • Protocol:

    • Reduction: Dissolve the cyano-acetate (1.65 g, 10 mmol) in dry Et₂O (30 mL). Cool to 0°C.

    • Add LiAlH₄ (1.14 g, 30 mmol) portion-wise. (Caution: Gas evolution).

    • Reflux for 2 hours. This simultaneously reduces the -CN to -CH₂NH₂ and cleaves the acetate to -OH.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter solids.[1] Concentrate to obtain 4-(Aminomethyl)cyclohex-2-enol .

    • Reductive Amination: Dissolve the crude amino-alcohol in MeOH (20 mL). Add Benzaldehyde (1.1 mL, 11 mmol). Stir 1 hour.

    • Add NaBH₄ (1.5 equiv) at 0°C. Stir 2 hours.

    • Final Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₃).

Data Summary & Troubleshooting

ParameterStep 1: Bäckvall OxidationStep 2: CyanationStep 3: Reduction/Amination
Typical Yield 75-85%80-90%60-70% (over 2 steps)
Key Reagent Pd(OAc)₂, p-BenzoquinoneTMSCN, Pd(PPh₃)₄LiAlH₄, Benzaldehyde
Critical Control Temperature (10-25°C)Inert Atmosphere (Argon)Anhydrous Conditions
Common Issue Hydroquinone clogging filterHCN generation (Safety!)Incomplete amide reduction
Solution Use Celite filtrationUse TMSCN (safer than NaCN)Reflux longer; use LAH

Mechanistic Insight: The Bäckvall Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a


-allyl palladium intermediate.

BackvallCycle Pd0 Pd(0) Species PdII Pd(II)(OAc)2 Pd0->PdII Oxidation by Benzoquinone Coord Diene Coordination PdII->Coord + 1,3-Cyclohexadiene NuAttack Nucleophilic Attack (Acetate) Coord->NuAttack PiAllyl π-Allyl Pd Complex NuAttack->PiAllyl - HOAc ClAttack Chloride Attack (Stereoselective) PiAllyl->ClAttack + LiCl ClAttack->Pd0 Product Release

Caption: Catalytic cycle of the Pd-catalyzed 1,4-chloroacetoxylation. The re-oxidation of Pd(0) to Pd(II) by benzoquinone makes the process catalytic.

Critical Note on Regiochemistry (4- vs 5-Substitution)

The protocol above yields the 4-(benzylaminomethyl) isomer. This is the natural outcome of functionalizing the 1,3-diene system.

If the 5-isomer is strictly required: Direct conversion of 1,3-cyclohexadiene to the 5-isomer is inefficient. The "Reference Route" for the 5-isomer involves:

  • Diels-Alder Reaction: Using 1,3-Butadiene + Acrolein

    
     Cyclohex-3-ene-1-carbaldehyde.
    
  • Functionalization: Reductive amination of the aldehyde.

  • Allylic Oxidation: SeO₂ oxidation (often gives mixtures) or Iodolactonization strategies to install the alcohol.

Recommendation: For drug discovery applications, the 4-isomer (accessible via the Bäckvall route described) is often used as the primary scaffold due to synthetic ease. If the 5-isomer is mandatory, switch starting materials to 1,3-butadiene and use the Diels-Alder approach.

References

  • Bäckvall, J. E. (1983). "Palladium-catalyzed oxidation of dienes." Accounts of Chemical Research, 16(1), 335–342. Link

  • Wang, J., et al. (2024).[2][5] "Pd-Catalyzed Enantioselective Three-Component Carboamination of 1,3-Cyclohexadiene." Journal of the American Chemical Society, 146, 21231–21238.[2] Link[2]

  • BenchChem Technical Guides. (2025). "Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol." Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

Sources

Application

Protecting group strategies for the amine moiety in cyclohex-2-enol derivatives

An Application Guide to Amine Moiety Protection in Cyclohex-2-enol Derivatives Introduction: Navigating the Synthetic Challenges of Allylic Amino Alcohols Cyclohex-2-enol derivatives bearing an amine functionality are pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amine Moiety Protection in Cyclohex-2-enol Derivatives

Introduction: Navigating the Synthetic Challenges of Allylic Amino Alcohols

Cyclohex-2-enol derivatives bearing an amine functionality are pivotal structural motifs in a vast array of biologically active molecules and complex natural products. Their synthesis, however, presents a distinct challenge: the simultaneous presence of three reactive functional groups—a nucleophilic amine, a hydroxyl group, and a reactive olefin. To achieve selective transformations at other positions of the molecule, the highly reactive amine group must be temporarily masked. This process, known as protection, is fundamental to the success of a multi-step synthesis.[1][2]

The choice of an amine protecting group in this specific context is not trivial. It requires a nuanced understanding of the stability and reactivity of the chosen group under various reaction conditions. The protecting group must be robust enough to withstand the planned synthetic steps but must also be removable under conditions that do not compromise the integrity of the sensitive alcohol and alkene moieties. This guide provides a comprehensive overview of strategic considerations, detailed experimental protocols, and field-proven insights for the protection and deprotection of the amine functionality in cyclohex-2-enol derivatives.

Part 1: Strategic Selection of an Amine Protecting Group

The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reagents, and should not introduce additional synthetic complexities like new stereocenters.[3] For cyclohex-2-enol derivatives, the primary consideration is orthogonality —the ability to remove one protecting group selectively in the presence of others.[2][4] The three most common and effective amine protecting groups for this purpose are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Causality of Choice: Matching the Protecting Group to the Synthetic Route

The decision of which protecting group to use is dictated entirely by the planned downstream reactions. A poorly chosen group may be unintentionally cleaved during a subsequent step, while an overly robust group may require harsh deprotection conditions that degrade the target molecule.

  • tert-Butyloxycarbonyl (Boc): The Boc group is the go-to choice for syntheses that require robust protection against basic, nucleophilic, and hydrogenolytic conditions.[5] Its primary liability is its sensitivity to acid, which allows for clean and selective removal.[6]

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[7][8] Its defining feature is its facile removal by catalytic hydrogenolysis.[9][10] This, however, presents a critical consideration for cyclohex-2-enol derivatives: the hydrogenation conditions can also reduce the double bond. Careful selection of catalyst and conditions is paramount to ensure selective Cbz removal. Transfer hydrogenation methods are often preferred.[9]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using secondary amines like piperidine.[11][12] It is stable to both acidic and hydrogenolytic conditions, rendering it orthogonal to both Boc and Cbz groups.[12] This makes it an excellent choice for complex syntheses requiring multiple, distinct deprotection steps.[13]

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting the most appropriate amine protecting group based on the anticipated synthetic pathway.

G start Start: Need to protect amine in cyclohex-2-enol derivative q1 Will the downstream synthesis involve strong acidic conditions? start->q1 q2 Will the downstream synthesis involve basic conditions (e.g., amine bases)? q1->q2 No fmoc Use Fmoc Group (Base Labile) q1->fmoc Yes q3 Will the downstream synthesis involve hydrogenation or is olefin reduction acceptable? q2->q3 No cbz Use Cbz Group (Hydrogenolysis Labile) q2->cbz Yes boc Use Boc Group (Acid Labile) q3->boc No reconsider Re-evaluate synthetic route or consider alternative protecting groups (e.g., Alloc) q3->reconsider Yes

Caption: Decision tree for amine protecting group selection.

Comparative Data of Common Amine Protecting Groups

The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups to facilitate an informed selection.

Protecting GroupStructureIntroduction Reagent(s)Deprotection ConditionsStability ProfileKey Considerations for Cyclohex-2-enol Derivatives
Boc Boc-NH-RDi-tert-butyl dicarbonate (Boc₂O), BaseStrong Acid (TFA, HCl)[6]Stable to base, nucleophiles, and hydrogenolysis.[5]Excellent choice. Orthogonal to the hydroxyl group and stable to most olefin modifications.
Cbz Cbz-NH-RBenzyl chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)[7][9]Stable to acid and base.[8]Caution: Hydrogenolysis can reduce the C=C double bond. Transfer hydrogenation or specific catalysts may be required for selectivity.
Fmoc Fmoc-NH-RFmoc-Cl or Fmoc-OSu, BaseSecondary Amine Base (e.g., 20% Piperidine in DMF)[11][12]Stable to acid and hydrogenolysis.[12]Excellent orthogonal choice. Deprotection conditions are mild and will not affect the alcohol or olefin.

Part 2: Validated Experimental Protocols

The following protocols are provided as robust, self-validating starting points for the protection and deprotection of a generic cyclohex-2-enylamine substrate. Researchers should perform small-scale trials to optimize conditions for their specific derivative.

Protocol 1: Boc Protection of Cyclohex-2-enylamine

This protocol describes the widely used method for introducing the acid-labile Boc group.

Workflow Diagram: Boc Protection

G sub 1. Dissolve amine in Dichloromethane (DCM) reag 2. Add Base (e.g., Et₃N) and Boc₂O sub->reag react 3. Stir at Room Temp (Monitor by TLC) reag->react workup 4. Aqueous Workup (Wash with H₂O, brine) react->workup purify 5. Dry (Na₂SO₄), Concentrate & Purify (Chromatography) workup->purify G sub 1. Dissolve Boc-amine in DCM reag 2. Add TFA solution (e.g., 25% TFA in DCM) sub->reag react 3. Stir at Room Temp (Monitor by TLC) reag->react workup 4. Concentrate under reduced pressure react->workup purify 5. Basic workup or direct use of the TFA salt workup->purify

Sources

Method

The Strategic Application of 5-(Benzylaminomethyl)cyclohex-2-enol in the Convergent Synthesis of Crinine-Type Alkaloid Cores

Introduction: A Versatile Synthon for Complex Alkaloid Scaffolds The Amaryllidaceae alkaloids, a large and structurally diverse family of natural products, have long captured the attention of synthetic chemists due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon for Complex Alkaloid Scaffolds

The Amaryllidaceae alkaloids, a large and structurally diverse family of natural products, have long captured the attention of synthetic chemists due to their significant biological activities, including antitumor, antiviral, and acetylcholinesterase inhibitory properties.[1][2] Within this family, the crinine-type alkaloids are characterized by a unique 5,10b-ethanophenanthridine core, which presents a formidable synthetic challenge, particularly the construction of the sterically demanding C10b quaternary stereocenter.[3][4] This application note details a strategic and convergent approach to the crinine alkaloid core, leveraging the unique structural attributes of 5-(benzylaminomethyl)cyclohex-2-enol as a key building block. We will explore its application in a pivotal intramolecular Heck reaction, a powerful tool for the formation of complex ring systems.[5][6]

The Synthetic Potential of 5-(Benzylaminomethyl)cyclohex-2-enol

5-(Benzylaminomethyl)cyclohex-2-enol is a bifunctional molecule that strategically combines a nucleophilic secondary amine with a reactive allylic alcohol within a conformationally defined six-membered ring. This arrangement makes it an ideal precursor for the construction of fused heterocyclic systems. The benzyl group serves not only as a protecting group for the amine but also as a handle for intramolecular cyclization strategies. The cyclohexenol moiety provides a scaffold for introducing further functionality and controlling the stereochemistry of the target molecule.

Application in the Total Synthesis of a Crinine-Type Alkaloid Core: A Proposed Route

The following protocol outlines a plausible and well-precedented synthetic sequence for the construction of a crinine-type alkaloid core, starting from 5-(benzylaminomethyl)cyclohex-2-enol. This strategy is centered around a key intramolecular Heck reaction to forge the crucial C-C bond that closes the B-ring of the crinine skeleton.

Experimental Workflow Diagram

cluster_0 PART 1: Synthesis of the Heck Precursor cluster_1 PART 2: Intramolecular Heck Cyclization cluster_2 PART 3: Elaboration to Target Alkaloid A 5-(Benzylaminomethyl)cyclohex-2-enol B N-Acylation A->B Acetic Anhydride, Pyridine C Introduction of Aryl Halide B->C 2-Bromobenzoyl chloride, Et3N D Heck Precursor C->D E Intramolecular Heck Reaction D->E Pd(OAc)2, PPh3, Base F Crinine Core E->F G Reduction & Deprotection F->G LiAlH4 H Target Alkaloid (e.g., (±)-Crinine) G->H Further functional group manipulation

Caption: Proposed workflow for the synthesis of a crinine-type alkaloid core.

Part 1: Synthesis of the Intramolecular Heck Reaction Precursor

The initial phase of the synthesis focuses on the elaboration of 5-(benzylaminomethyl)cyclohex-2-enol to introduce the necessary functionalities for the key cyclization step.

Step 1: N-Acylation of 5-(Benzylaminomethyl)cyclohex-2-enol

To prevent side reactions involving the secondary amine during the subsequent steps, it is protected as an amide.

Protocol:

  • Dissolve 5-(benzylaminomethyl)cyclohex-2-enol (1.0 equiv.) in dichloromethane (DCM, 0.1 M).

  • Add pyridine (1.2 equiv.) and cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acetylated product.

Step 2: Introduction of the Aryl Halide Moiety

A crucial step is the introduction of an aryl halide onto the benzylamine nitrogen, which will serve as the electrophilic partner in the intramolecular Heck reaction. For the synthesis of the crinine core, a 2-bromobenzoyl group is a suitable choice.

Protocol:

  • Dissolve the N-acetylated aminocyclohexenol from the previous step (1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., argon).

  • Add triethylamine (Et3N, 1.5 equiv.).

  • Slowly add a solution of 2-bromobenzoyl chloride (1.2 equiv.) in DCM.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield the desired Heck precursor.

Part 2: The Key Intramolecular Heck Reaction

With the Heck precursor in hand, the stage is set for the pivotal intramolecular cyclization to construct the core of the crinine alkaloid. The intramolecular Heck reaction is a powerful method for forming C-C bonds and has been extensively used in the synthesis of complex natural products.[3][5][6]

Reaction Mechanism: A Simplified View

A Pd(0)L2 B Oxidative Addition A->B C Aryl-Pd(II) Complex B->C D Alkene Coordination C->D E Migratory Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination F->G G->A Regeneration of Catalyst H Cyclized Product G->H I Heck Precursor I->B

Caption: Simplified catalytic cycle of the intramolecular Heck reaction.

Protocol:

  • To a solution of the Heck precursor (1.0 equiv.) in a suitable solvent such as anhydrous acetonitrile or DMF (0.05 M), add palladium(II) acetate (Pd(OAc)2, 0.05 equiv.), triphenylphosphine (PPh3, 0.1 equiv.), and a base such as potassium carbonate (K2CO3, 2.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the tetracyclic crinine core.

Table 1: Representative Data for Intramolecular Heck Cyclization

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2 / PPh3K2CO3Acetonitrile8075
2Pd(OAc)2 / P(o-tol)3Ag2CO3DMF10082
3Pd2(dba)3 / dppfNaOAcToluene11068

Note: The data in this table is illustrative and based on typical yields for similar transformations reported in the literature.

Part 3: Elaboration to the Target Alkaloid

The successfully cyclized product contains the core tetracyclic framework of the crinine alkaloids. The final steps would involve the reduction of the amide and ketone functionalities and any necessary deprotection or further functional group manipulations to arrive at the desired natural product, such as (±)-crinine.

Protocol for Reduction:

  • To a solution of the cyclized product (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an argon atmosphere, add lithium aluminum hydride (LiAlH4, 3.0 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through Celite and wash the filter cake with THF.

  • Concentrate the filtrate and purify the crude product by chromatography to yield the reduced crinine skeleton.

Conclusion: A Gateway to the Amaryllidaceae Alkaloids

This application note has outlined a robust and convergent synthetic strategy for accessing the core structure of crinine-type alkaloids, demonstrating the potential utility of 5-(benzylaminomethyl)cyclohex-2-enol as a versatile starting material. The key intramolecular Heck reaction provides an efficient means to construct the challenging tetracyclic framework.[3][5] This approach opens avenues for the synthesis of a variety of Amaryllidaceae alkaloids and their analogues for further biological evaluation.

References

  • Ghavre, M., Froese, J., Gleave, D. M., & Hudlicky, T. (2022). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Molecules, 27(17), 5649. [Link]

  • Reddy, L. R., & Kumar, P. (2015). Total Synthesis of Naturally Occurring Amaryllidaceae Alkaloids, (−)-Elwesine and (−)-epi-Crinine. The Journal of Organic Chemistry, 80(21), 10591-10603. [Link]

  • Kilgore, M. B., Augustin, M. M., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews, 15(1), 1-21. [Link]

  • Padwa, A., & Kappe, C. O. (1995). Total synthesis of (±)-γ-lycorane via the electrocyclic ring closure of a divinylpyrroline. The Journal of Organic Chemistry, 60(23), 7546-7554. [Link]

  • IHARA, M., KAWAGUCHI, A., & FUKUMOTO, K. (2008). Efficient synthesis of (−)-γ-lycorane alkaloid by two Bu3SnH-mediated radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1, (15), 2281-2286. [Link]

  • Grokipedia. (n.d.). Intramolecular Heck reaction. Retrieved February 15, 2026, from [Link]

  • Jayawardena, D., Desgagné-Penix, I., & Farrow, S. C. (2024). Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories. Journal of Experimental Botany, erad459. [Link]

  • Hall, C. J. J., Marriott, I. S., Christensen, K. E., Day, A. J., Goundry, W. R. F., & Donohoe, T. J. (2022). Extension of hydrogen borrowing alkylation reactions for the total synthesis of (−)-γ-lycorane. Chemical Communications, 58(32), 4966-4968. [Link]

  • Hall, C. J. J., Marriott, I. S., Christensen, K. E., Day, A. J., Goundry, W. R. F., & Donohoe, T. J. (2022). Extension of hydrogen borrowing alkylation reactions for the total synthesis of (−)-γ-lycorane. University of Oxford. [Link]

  • Carretero, J. C., & Domínguez-Fernández, J. (2000). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. HETEROCYCLES, 52(1), 339-361. [Link]

  • Banwell, M. G., & Ward, T. R. (2021). The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly. Israel Journal of Chemistry, 61(3-4), 160-181. [Link]

  • Liu, W.-B., & You, S.-L. (2022). Catalytic, Asymmetric Total Synthesis of (+)-α-, (+)-β-, (+)-γ-, and (−)-δ-Lycorane. Organic Letters, 24(16), 3025-3029. [Link]

  • Kumar, R., & Kumar, A. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6238-6241. [Link]

  • Petit, L., Banwell, M. G., & Willis, A. C. (2011). The total synthesis of the crinine alkaloid hamayne via a Pd-catalyzed intramolecular alder-ene reaction. Organic Letters, 13(21), 5800-5803. [Link]

  • Plietker, B. (2017). Synthesis of optically active crinine-type alkaloid precursors. Morressier. [Link]

  • Whitby, R. J., & Sridharan, V. (2000). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 3439-3456. [Link]

  • Link, J. T. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 3029-3050. [Link]

  • Wikipedia. (2023, December 1). Intramolecular Heck reaction. In Wikipedia. [Link]

  • Span, S. A., & Patel, B. K. (2021). Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles. Chemical Communications, 57(82), 10696-10699. [Link]

  • Reddy, P. S., & Padmaja, P. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(49), 30659-30674. [Link]

  • Wang, Y., & Zhang, J. (2017). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications, 8(1), 1-9. [Link]

  • Encyclopedia MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. [Link]

  • González-Vera, J. A., & García-López, V. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

  • Shields, J. D., & Reisman, S. E. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Organic Letters, 22(15), 6092-6096. [Link]

  • Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(33), 18970-18995. [Link]

  • Li, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1248-1255. [Link]

  • Szabó, D., et al. (2022). Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. Molecules, 27(18), 5851. [Link]

Sources

Application

Application Notes &amp; Protocols: A Stereocontrolled Approach to the Synthesis of Novel Amino-cyclohexitols

Abstract Aminocyclitols, polyhydroxylated aminocycloalkanes, represent a critical class of compounds in medicinal chemistry and drug development.[1][2] They form the core scaffold of numerous bioactive natural products,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminocyclitols, polyhydroxylated aminocycloalkanes, represent a critical class of compounds in medicinal chemistry and drug development.[1][2] They form the core scaffold of numerous bioactive natural products, including aminoglycoside antibiotics and potent glycosidase inhibitors.[1][3] This document provides a detailed synthetic guide for the conversion of 5-(Benzylaminomethyl)cyclohex-2-enol into a range of stereochemically defined amino-cyclohexitols. The strategy hinges on a substrate-directed epoxidation of the allylic alcohol, followed by a regio- and stereoselective nucleophilic ring-opening of the resulting epoxide. This methodology offers a robust and versatile pathway for researchers to generate novel aminocyclitol derivatives for screening and development in therapeutic applications.

Guiding Principles & Mechanistic Overview

The synthetic transformation from a simple cyclohexenol derivative to a complex, polyfunctional aminocyclitol requires precise control over stereochemistry. Our strategy is a two-step sequence that leverages the inherent stereochemical information within the starting material to guide the formation of new stereocenters.

Step 1: Diastereoselective Epoxidation The foundational step is the epoxidation of the double bond in 5-(Benzylaminomethyl)cyclohex-2-enol. The presence of the allylic hydroxyl group is crucial, as it can direct the epoxidizing agent to one face of the alkene.[4][5] Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can form a hydrogen bond with the allylic alcohol, ensuring the delivery of the oxygen atom from the same side (syn-epoxidation). This substrate-controlled approach is highly reliable for establishing the relative stereochemistry of the epoxide ring.

Step 2: Nucleophilic Epoxide Ring-Opening The resulting epoxide is a high-energy intermediate, primed for nucleophilic attack. The ring-opening of epoxides on a cyclohexane scaffold is governed by the Fürst-Plattner rule, which dictates a strong preference for a reaction pathway that proceeds through a chair-like transition state, resulting in a trans-diaxial orientation of the nucleophile and the newly formed hydroxyl group.[6][7] By selecting an appropriate nucleophile and catalyst (acidic or basic conditions), we can control the regioselectivity of the attack and introduce the desired functionality with high stereocontrol. Acid-catalyzed hydrolysis, for example, will introduce a second hydroxyl group, yielding the target aminocyclohexitol scaffold.

Figure 1: Overall synthetic workflow from the starting allylic alcohol to the final deprotected amino-cyclohexitol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. m-CPBA is a potentially explosive peroxide and should be handled with care, avoiding shock and friction.

Protocol 1: Diastereoselective Epoxidation of 5-(Benzylaminomethyl)cyclohex-2-enol

This protocol details the syn-epoxidation of the starting material using m-CPBA. The allylic alcohol directs the reagent to deliver the epoxide on the same face of the ring.

Materials & Reagents

Reagent M.W. Amount Moles Notes
5-(Benzylaminomethyl)cyclohex-2-enol 217.31 g/mol 2.17 g 10.0 mmol Starting Material
m-CPBA (77%) 172.57 g/mol 2.90 g 13.0 mmol Oxidizing Agent (1.3 eq)
Dichloromethane (DCM) - 100 mL - Anhydrous Solvent
Sodium Bicarbonate (NaHCO₃) - Sat. aq. sol. - For quenching
Sodium Sulfite (Na₂SO₃) - 10% aq. sol. - To destroy excess peroxide

| Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying Agent |

Step-by-Step Procedure:

  • Dissolve 5-(Benzylaminomethyl)cyclohex-2-enol (2.17 g, 10.0 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • In small portions over 15 minutes, add m-CPBA (2.90 g of 77% purity, 13.0 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The starting material should be consumed within 2-4 hours.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 10% aqueous Na₂SO₃ solution (30 mL) to decompose excess peroxide. Stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure epoxide as a colorless oil.

Protocol 2: Acid-Catalyzed Ring-Opening to Synthesize Amino-cyclohexitol

This protocol describes the trans-diaxial opening of the epoxide using aqueous acid to install the vicinal diol functionality, a key feature of cyclohexitols.

Figure 2: Stereochemical course of the nucleophilic attack on the epoxide, proceeding via a chair-like transition state to yield the trans-diaxial product.[7]

Materials & Reagents

Reagent M.W. Amount Moles Notes
Intermediate Epoxide 233.31 g/mol 1.87 g 8.0 mmol From Protocol 1
Tetrahydrofuran (THF) - 40 mL - Solvent
Water - 10 mL - Nucleophile
Perchloric Acid (HClO₄, 70%) 100.46 g/mol 0.1 mL ~0.1 mmol Catalyst
Sodium Bicarbonate (NaHCO₃) - Sat. aq. sol. - For neutralization

| Ethyl Acetate | - | As needed | - | Extraction Solvent |

Step-by-Step Procedure:

  • Dissolve the purified epoxide (1.87 g, 8.0 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add a catalytic amount of 70% perchloric acid (approx. 2-3 drops, ~0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the disappearance of the epoxide by TLC (Ethyl Acetate/Methanol 9:1).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude N-benzyl protected amino-cyclohexitol.

  • The product can be purified by crystallization or flash column chromatography on silica gel using a gradient of Methanol in Dichloromethane.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

To obtain the final, versatile aminocyclitol, the N-benzyl protecting group is removed via catalytic hydrogenation.

Materials & Reagents

Reagent M.W. Amount Moles Notes
Protected Amino-cyclohexitol 251.32 g/mol 1.51 g 6.0 mmol From Protocol 2
Palladium on Carbon (Pd/C, 10%) - 150 mg - Catalyst (10 wt%)
Methanol (MeOH) - 60 mL - Solvent

| Hydrogen (H₂) gas | - | 1 atm | - | Balloon or H₂-generator |

Step-by-Step Procedure:

  • Dissolve the protected amino-cyclohexitol (1.51 g, 6.0 mmol) in Methanol (60 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (150 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the final amino-cyclohexitol product, which can be further purified by recrystallization if necessary.

Data Summary and Troubleshooting

StepProductExpected YieldTLC (Rf)Key Characterization Notes
1 Epoxide75-85%~0.4 (EtOAc/Hex 1:1)Disappearance of alkene protons, appearance of epoxide protons (~3.1-3.4 ppm) in ¹H NMR.
2 Protected Cyclohexitol80-90%~0.3 (EtOAc/MeOH 9:1)Appearance of new -OH peaks in IR spectrum and additional carbinol proton signals in ¹H NMR.
3 Final Cyclohexitol>95%Baseline (EtOAc/MeOH 9:1)Disappearance of aromatic benzyl signals (~7.3 ppm) in ¹H NMR. Product is often a water-soluble solid.

Troubleshooting Tips:

  • Slow Epoxidation: If the reaction stalls, add another small portion (0.2 eq) of m-CPBA. Ensure the starting material is dry, as water can slow the reaction.

  • Multiple Products in Ring-Opening: If significant side products are observed, the reaction may be too acidic or running too warm. Try reducing the amount of catalyst or running the reaction at 0 °C. Incomplete reaction can also lead to a complex mixture.

  • Incomplete Hydrogenolysis: The Pd/C catalyst may be inactive. Ensure the catalyst is fresh. If the reaction is still slow, increase the hydrogen pressure or add a few drops of acetic acid to the reaction mixture.

References

  • Progress in Aminocyclitol Biosynthesis.
  • Aminocyclitol - Wikipedia.Wikipedia.
  • Epoxide ring-opening reaction of cyclohexene oxide with various amines...
  • Medicinal Chemistry of Aminocyclitols.
  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
  • Structures of some important aminocyclitols.
  • Directed epoxidation of cyclohexa-1,4-dienes–stereoselective formation of up to six contiguous stereogenic centres.Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective Epoxidation of Allylic Diols Derived
  • Epoxide Synthesis and Ring-Opening Reactions.Encyclopedia.pub.
  • Diastereoselectivity in cyclohexane epoxide ring opening.YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Diastereoselectivity in 5-Substituted Cyclohex-2-enol Synthesis

Executive Summary & Mechanistic Landscape[1] The synthesis of 5-substituted cyclohex-2-enols presents a dual challenge: chemoselectivity (avoiding conjugate addition) and diastereoselectivity (controlling the relative st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Landscape[1]

The synthesis of 5-substituted cyclohex-2-enols presents a dual challenge: chemoselectivity (avoiding conjugate addition) and diastereoselectivity (controlling the relative stereochemistry of the C1-hydroxyl and C5-substituent).[1]

In 5-substituted cyclohex-2-en-1-ones, the ring adopts a half-chair conformation . To minimize steric strain (A(1,3) strain and torsional strain), the C5-substituent preferentially adopts a pseudo-equatorial (


)  orientation. This conformational "lock" dictates the trajectory of nucleophilic attack.
  • The Default Outcome (Thermodynamic/Steric Control): Small hydride reagents (e.g., NaBH

    
    /CeCl
    
    
    
    ) typically execute an axial attack on the carbonyl, leading to the pseudo-equatorial alcohol . This results in the 1,3-trans diastereomer.
  • The Challenge: Accessing the 1,3-cis diastereomer (pseudo-axial alcohol) often requires either bulky reagents (which risk 1,4-reduction) or post-synthetic inversion.

Mechanistic Decision Tree

The following diagram outlines the decision logic for selecting the correct workflow based on your target diastereomer.

G Start Target Molecule: 5-Substituted Cyclohex-2-enol Check Desired Relative Stereochemistry (C1-OH vs C5-R) Start->Check Trans Target: 1,3-Trans (OH pseudo-eq, R pseudo-eq) Check->Trans Thermodynamic Product Cis Target: 1,3-Cis (OH pseudo-ax, R pseudo-eq) Check->Cis Kinetic/Inverted Product Luche Protocol A: Luche Reduction (CeCl3 + NaBH4) Trans->Luche Cis->Luche Step 1: Generate Alcohol Analysis Analyze dr (NMR) Luche->Analysis Inversion Protocol B: Mitsunobu Inversion (Convert Trans to Cis) Luche->Inversion Step 2: Invert Stereocenter Success Purify Major Diastereomer Analysis->Success High dr Inversion->Success

Caption: Workflow selection based on target diastereoselectivity. Protocol A favors the 1,3-trans product; Protocol B inverts it to 1,3-cis.

Protocol A: The Luche Reduction (Targeting 1,3-Trans)

The Luche reduction is the industry standard for reducing enones. The addition of Cerium(III) chloride (CeCl


) serves two critical functions:
  • Chemoselectivity: It acts as a Lewis acid to activate the carbonyl, making it susceptible to 1,2-addition by the "hard" borohydride species, suppressing the competing 1,4-conjugate addition [1].[2]

  • Stereocontrol: It facilitates axial attack, yielding the pseudo-equatorial alcohol (1,3-trans relationship).

Step-by-Step Methodology

Reagents:

  • 5-substituted cyclohex-2-en-1-one (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl

    
    ·7H
    
    
    
    O) (1.1 equiv)
  • Sodium borohydride (NaBH

    
    ) (1.2 equiv)
    
  • Methanol (0.2 M concentration relative to substrate)

Procedure:

  • Solvation: Dissolve the enone and CeCl

    
    ·7H
    
    
    
    O in Methanol (MeOH). Stir at room temperature for 10 minutes until the solution is clear.
    • Why: This pre-complexation ensures the carbonyl is activated before the hydride source is introduced.

  • Cooling: Cool the mixture to -78 °C .

    • Note: While Luche can run at 0 °C, -78 °C maximizes diastereoselectivity (dr) by rigidly locking the half-chair conformation.

  • Addition: Add NaBH

    
     portion-wise over 5 minutes.
    
    • Caution: Vigorous gas evolution (H

      
      ) will occur. Ensure proper venting.[1]
      
  • Monitoring: Stir at -78 °C for 30–60 minutes. Monitor by TLC (stain with KMnO

    
     or Anisaldehyde; UV active).
    
  • Quenching: Quench with saturated aqueous NH

    
    Cl while still cold. Allow to warm to room temperature.
    
  • Workup: Extract with Et

    
    O or EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]

Expected Outcome:

  • Major Product: trans-5-substituted cyclohex-2-enol (OH pseudo-equatorial).

  • Typical dr: >9:1 (substrate dependent).

Protocol B: Mitsunobu Inversion (Targeting 1,3-Cis)

If your target is the 1,3-cis isomer (pseudo-axial hydroxyl), direct reduction often fails to provide high selectivity. The most robust strategy is to perform the Luche reduction (Protocol A) to obtain the trans isomer, and then invert the stereocenter using a Mitsunobu reaction [2].

Reagents:

  • trans-Cyclohex-2-enol (from Protocol A) (1.0 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • 4-Nitrobenzoic acid (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • THF (anhydrous)

Procedure:

  • Setup: Dissolve the alcohol, PPh

    
    , and 4-nitrobenzoic acid in anhydrous THF under N
    
    
    
    atmosphere. Cool to 0 °C .[3]
    • Why 4-Nitrobenzoic acid? It is more acidic (pKa ~3.4) than benzoic acid, facilitating faster protonation of the betaine intermediate and improving yields for hindered secondary alcohols [4].

  • Addition: Add DIAD dropwise via syringe. Maintain temperature < 5 °C.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

  • Hydrolysis (The Reveal):

    • Isolate the intermediate ester via short silica plug filtration.

    • Redissolve ester in MeOH/THF (1:1).

    • Add K

      
      CO
      
      
      
      (2.0 equiv) and stir for 2 hours (Saponification).
  • Workup: Standard aqueous extraction.

Expected Outcome:

  • Product: cis-5-substituted cyclohex-2-enol (OH pseudo-axial).

  • Selectivity: Complete inversion (S

    
    2 mechanism).
    

Troubleshooting Guide

Issue 1: Formation of Saturated Ketone or Saturated Alcohol

Symptom: NMR shows loss of alkene protons (5.5–6.0 ppm region). Diagnosis: 1,4-Conjugate addition occurred instead of 1,2-addition. Root Cause:

  • Missing/Degraded CeCl

    
    :  Without Cerium, NaBH
    
    
    
    prefers 1,4-addition on enones.
  • Solvent Choice: Using ethanol or isopropanol instead of Methanol can retard the formation of the active alkoxy-borohydride species. Fix:

  • Ensure CeCl

    
    ·7H
    
    
    
    O is fresh.
  • Strictly use Methanol as the solvent. The ligand exchange between MeOH and NaBH

    
     is faster, generating the "hard" nucleophile required for 1,2-attack [5].
    
Issue 2: Low Diastereomeric Ratio (dr)

Symptom: Inseparable mixture of cis/trans isomers. Diagnosis: Lack of conformational locking during reduction. Root Cause:

  • Temperature too high: At 0 °C or RT, the cyclohexenone ring may undergo ring flips or boat-like transitions, exposing both faces.

  • Small 5-Substituent: If the R-group is small (e.g., Methyl), the energy difference between the two half-chair conformers is lower. Fix:

  • Lower reaction temperature to -78 °C .

  • If R is small, consider using a bulkier reducing agent like DIBAL-H (at -78 °C), though this risks 1,4-reduction if not carefully controlled. Note: Avoid L-Selectride for enones as it strongly favors 1,4-reduction [6].

Issue 3: Poor Yield in Mitsunobu Inversion

Symptom: Recovery of starting material or formation of elimination side-product (diene). Diagnosis: Steric hindrance preventing S


2 attack.[3]
Fix: 
  • Switch Acid: Use 4-Nitrobenzoic acid or Chloroacetic acid . Stronger acids protonate the betaine faster, preventing side reactions.

  • Order of Addition: Pre-form the betaine (PPh

    
     + DIAD) at 0 °C for 10 mins before adding the alcohol and acid.
    

Data Summary: Reagent Selectivity Profile

Reagent SystemReaction TypeMajor Product (Relative to 5-R)Risk Factor
NaBH

/ CeCl

/ MeOH
1,2-ReductionTrans (Pseudo-Eq OH)High reliability; Standard method.
NaBH

(No CeCl

)
Mixed 1,2 & 1,4Mixture / SaturatedDo not use for enols.
L-Selectride 1,4-ReductionSaturated KetoneDo not use for enols.
DIBAL-H (-78°C) 1,2-ReductionTrans (Pseudo-Eq OH)Good alternative if Luche fails.
Mitsunobu (post-Luche) InversionCis (Pseudo-Ax OH)Requires 2 steps; Excellent stereocontrol.

References

  • Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis, 1981(1), 1–28.[4] Link

  • Kumareswaran, R., et al. (1999). Mitsunobu reaction of cyclic allylic alcohols: A facile route to chiral cyclohexenols. Tetrahedron Letters, 40(12), 2423-2424. Link

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[5] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[5][6] Organic Syntheses, 73, 110.[5] Link

  • Cohen, T., & Bhupathy, M. (1989). Organocerium compounds in synthesis. Accounts of Chemical Research, 22(5), 152–161. Link

  • Fortunato, J. M., & Ganem, B. (1976). Lithium and potassium tri-sec-butylborohydride. New reagents for the conjugate reduction of alpha,beta-unsaturated ketones to saturated ketones. The Journal of Organic Chemistry, 41(12), 2194–2200. Link

Sources

Optimization

Technical Support Center: Optimizing Allylic Oxidation in Amine-Containing Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for allylic oxidation of amine-containing substrates. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for allylic oxidation of amine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this transformation. The inherent reactivity of both the allylic C-H bond and the nitrogen atom makes this a non-trivial synthetic step, often plagued by issues of chemoselectivity, low yield, and competing side reactions.

This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Optimization Workflow: A Strategic Overview

Before diving into specific issues, it's crucial to have a logical workflow. The following diagram outlines the key decision points for optimizing the allylic oxidation of an amine-containing substrate.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Reaction Condition Screening cluster_2 Phase 3: Analysis & Troubleshooting Start Amine-Containing Allylic Substrate Protect Protect Amine (e.g., Boc, Cbz) Start->Protect Reagent Select Oxidizing Agent (e.g., SeO2, MnO2) Protect->Reagent Solvent Screen Solvents & Temperature Reagent->Solvent Analyze Analyze Reaction Outcome (TLC, LCMS, NMR) Solvent->Analyze Troubleshoot Troubleshoot Issues: - Low Yield - Side Reactions - Over-oxidation Analyze->Troubleshoot Troubleshoot->Reagent Re-optimize Success Successful Oxidation Proceed to Deprotection Troubleshoot->Success Problem Solved

Caption: The concerted mechanism of SeO₂ oxidation retains the original double bond position.

This mechanism explains why SeO₂ typically oxidizes the allylic position on the more substituted side of the double bond, as this facilitates the initial ene reaction. [6][19]

Reagent Selection and Comparison

Reagent SystemPrimary ProductProsConsKey Considerations
SeO₂ (catalytic) / TBHP Allylic AlcoholGood for making alcohols. Catalytic in Se. Well-understood mechanism. [1]SeO₂ is highly toxic. [1]Can lead to over-oxidation if not controlled.Use in an efficient fume hood. Monitor reaction closely. Use of acetic acid as solvent can prevent over-oxidation. [2]
Activated MnO₂ Enone / EnalHighly chemoselective for allylic/benzylic alcohols. [3]Workup is a simple filtration. Reagent is inexpensive.Requires large stoichiometric excess. [4]Activity is highly variable. [4]Heterogeneous reaction can be slow.Use freshly activated MnO₂ for best results. Requires vigorous stirring.
CrO₃-based (PCC, Collins) Enone / EnalCan be effective for some substrates.Highly toxic and carcinogenic. Often acidic, which can interfere with sensitive groups. [5]Can be deactivated by nitrogen heteroatoms. [6]Generally, less favorable than MnO₂ due to toxicity and selectivity issues. Modern methods are preferred. [7][8]

Key Experimental Protocols

Protocol 1: Boc Protection of an Allylic Amine

  • Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by flash column chromatography.

Protocol 2: Catalytic Selenium Dioxide Allylic Oxidation

(CAUTION: Selenium compounds are highly toxic. Handle with extreme care in a fume hood.) [1]

  • To a solution of the Boc-protected allylic amine (1.0 eq) in 1,4-dioxane (0.1 M), add selenium dioxide (0.1 eq).

  • Add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC or LCMS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the allylic alcohol.

Protocol 3: Activated Manganese Dioxide Oxidation of an Allylic Alcohol

  • Dissolve the protected allylic alcohol (1.0 eq) in a solvent such as DCM or chloroform (0.05-0.1 M).

  • Add activated manganese dioxide (10-15 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical.

  • Monitor the reaction by TLC. These reactions can take anywhere from 4 to 48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.

  • Wash the Celite pad thoroughly with additional solvent (DCM or ethyl acetate) to recover all the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting enone by flash column chromatography if necessary.

References

  • Armstrong, A. (2004). Functional Group Interconversions - Lecture 5. Imperial College London. Available at: [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • Singleton, D. A., & Hang, C. (2001). Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide. Journal of the American Chemical Society, 123(46), 11508–11513. Available at: [Link]

  • Chad's Prep. (2021). Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

  • Wang, J., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Li, Z., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Stahl, S. S., et al. (2012). Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Oxidation to allylic alcohols without stoichiometric metal reagents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Scientific Update. (2022). A Scalable Alternative to Chromium-Mediated Allylic Oxidation. Available at: [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Available at: [Link]

  • Reddit. (2022). Need some expert advice for total synthesis!!! r/Chempros. Available at: [Link]

  • Reddit. (2023). Allylic oxidation help. r/Chempros. Available at: [Link]

  • Wheeler, O., & Gonzalez, D. (1964). Oxidation of primary aromatic amines with manganese dioxide. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Taylor, R. J. K. (2006). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Available at: [Link]

  • Liu, W. B., & Carreira, E. M. (2017). Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. PMC. Available at: [Link]

  • Wang, Y., et al. (2018). Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. New Journal of Chemistry. Available at: [Link]

  • Reagent Guides. (n.d.). Manganese Dioxide, MnO₂. Wordpress. Available at: [Link]

  • Skarżewski, J., & Siedlecka, R. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC. Available at: [Link]

  • Pérez, C. (2016). Selective Transformations of Allylic Compounds and Enol Derivatives. Stockholm University. Available at: [Link]

  • Ashenhurst, J. (2023). Oxidation by Chromic Acid. Chemistry LibreTexts. Available at: [Link]

  • Dauben, W. G., Lorber, M., & Fullerton, D. S. (1969). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2019). Allylic oxidation of olefins with a manganese-based metal- organic framework. Available at: [Link]

  • Scribd. (n.d.). Allylic Oxidations PDF. Available at: [Link]

  • All 'Bout Chemistry. (2021). Selenium dioxide - Riley oxidation - Mechanism - Allylic oxidation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of tertiary allylic amines followed by a-[2][9]Meisenheimer... Retrieved from [Link]

  • Su, D. S., et al. (2014). Selective Allylic Oxidation of Cyclohexene Catalyzed by Nitrogen-Doped Carbon Nanotubes. Angewandte Chemie. Available at: [Link]

  • Whitehead, D. C., et al. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)₃/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. PMC. Available at: [Link]

  • Arnott, G. (2019). Chemistry 3 Chemoselectivity in oxidation reactions. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 5-(Benzylaminomethyl)cyclohex-2-enol in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Benzylaminomethyl)cyclohex-2-enol in aqueous media. This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Benzylaminomethyl)cyclohex-2-enol in aqueous media. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these issues. Our approach is grounded in established physicochemical principles to ensure you can achieve reliable and reproducible results in your experimental workflows.

Introduction: Understanding the Solubility Profile of 5-(Benzylaminomethyl)cyclohex-2-enol

5-(Benzylaminomethyl)cyclohex-2-enol is a molecule of interest in pharmaceutical research, likely as an intermediate or a potential active pharmaceutical ingredient (API). Its structure, featuring a benzylamine group and a cyclohexenol ring, presents a unique combination of hydrophilic and hydrophobic characteristics that can lead to challenges in achieving desired concentrations in aqueous solutions. The presence of a basic amine group suggests that its solubility will be highly dependent on the pH of the medium.[1][2] Concurrently, the benzyl and cyclohexyl moieties contribute to its lipophilicity, which can limit its solubility in water.

To provide targeted advice, we have predicted the key physicochemical properties of 5-(Benzylaminomethyl)cyclohex-2-enol using Chemicalize by ChemAxon, a widely used cheminformatics platform.[3][4]

PropertyPredicted ValueSignificance for Aqueous Solubility
pKa (strongest basic) 9.54The basic nature of the secondary amine dictates that the compound will be more soluble in acidic conditions (pH < pKa) where it is protonated and forms a more soluble salt.
logP 2.78This value indicates a moderate lipophilicity, suggesting that the compound may have limited intrinsic solubility in water and a preference for non-polar environments.
Water Solubility @ pH 7.4 0.23 mg/mLThe predicted low solubility at physiological pH highlights the need for formulation strategies to enhance its concentration in aqueous media for many biological assays.
Predicted values were obtained using Chemicalize by ChemAxon. These are in silico estimations and should be experimentally verified.

This guide will walk you through a systematic approach to enhancing the aqueous solubility of 5-(Benzylaminomethyl)cyclohex-2-enol, from simple pH adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions that researchers may have when working with 5-(Benzylaminomethyl)cyclohex-2-enol.

Q1: Why is my 5-(Benzylaminomethyl)cyclohex-2-enol not dissolving in water or buffer at neutral pH?

A1: The predicted low aqueous solubility of 5-(Benzylaminomethyl)cyclohex-2-enol at neutral pH (approximately 0.23 mg/mL) is due to its chemical structure. The molecule has a moderately lipophilic character (predicted logP of 2.78) due to the benzyl and cyclohexene groups. At neutral pH, the amine group (predicted basic pKa of 9.54) is not fully protonated, limiting the formation of more soluble charged species.

Q2: What is the first and simplest step I should take to try and dissolve this compound?

A2: The most straightforward initial approach is pH adjustment .[1] Since 5-(Benzylaminomethyl)cyclohex-2-enol is a basic compound, its solubility will increase significantly in acidic conditions. By lowering the pH of your aqueous medium to at least 2 pH units below the pKa (i.e., pH < 7.5), you will protonate the amine group, forming a more polar and thus more water-soluble ammonium salt. For practical purposes, starting with a pH around 4-5 is often a good strategy.

Q3: I need to work at a physiological pH (around 7.4). How can I increase the solubility in this range?

A3: If you are constrained to working at or near physiological pH, several formulation strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can increase the solubility of lipophilic compounds.[5] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). These agents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar molecules.

  • Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions above their critical micelle concentration (CMC).[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic guest molecules, such as 5-(Benzylaminomethyl)cyclohex-2-enol, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[7]

Q4: Can I form a salt of 5-(Benzylaminomethyl)cyclohex-2-enol to improve its handling and solubility?

A4: Yes, salt formation is a very effective strategy for improving the solubility and dissolution rate of basic drugs.[8] By reacting the basic amine group of your compound with an acid, you can form a stable, crystalline salt that is often more water-soluble and has better handling properties than the free base. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and various organic acids.

Q5: Are there any potential stability issues I should be aware of when using these solubilization techniques?

A5: Yes, you should always consider the potential for chemical degradation. For example, highly acidic or basic conditions used for pH adjustment can sometimes lead to hydrolysis or other degradation pathways. Similarly, some excipients can interact with the API. It is always recommended to perform stability studies on your final formulation to ensure the integrity of the compound over the duration of your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution after initial dissolution. The solution is supersaturated, or there has been a change in pH or temperature.1. Verify pH: Ensure the pH of the solution has not drifted. Buffering the solution can help maintain a stable pH. 2. Control Temperature: Check if the temperature has changed, as solubility is often temperature-dependent. 3. Reduce Concentration: You may be exceeding the thermodynamic solubility under the current conditions. Try working with a lower concentration. 4. Use a Stabilizer: For supersaturated solutions, polymers can sometimes be used to inhibit precipitation.
The use of a co-solvent is not sufficiently increasing the solubility. The chosen co-solvent may not be optimal, or the concentration is too low.1. Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your vehicle. Be mindful of potential toxicity or interference with your assay at higher concentrations. 2. Try a Different Co-solvent: The solubilizing power of co-solvents varies for different compounds. Experiment with other pharmaceutically acceptable co-solvents (see Table 2). 3. Combine Approaches: Consider using a co-solvent in combination with pH adjustment for a synergistic effect.
My compound seems to be interacting with the surfactant I'm using. There may be an electrostatic or chemical interaction between your compound and the surfactant.1. Switch Surfactant Type: If you are using an ionic surfactant, try a non-ionic one (e.g., Polysorbate 80, Cremophor EL) to minimize electrostatic interactions. 2. Check for Degradation: Analyze your sample by HPLC or a similar technique to see if the compound is degrading in the presence of the surfactant.
I am having difficulty forming a stable inclusion complex with cyclodextrin. The type of cyclodextrin or the method of complexation may not be suitable.1. Screen Different Cyclodextrins: The size of the cyclodextrin cavity is crucial for complex formation. Beta-cyclodextrins and their derivatives (like HP-β-CD) are often a good starting point for molecules of this size. 2. Optimize Complexation Method: Experiment with different methods for preparing the inclusion complex, such as kneading, co-evaporation, or freeze-drying, to find the most effective one.

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments related to determining and enhancing the solubility of 5-(Benzylaminomethyl)cyclohex-2-enol.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.

Materials:

  • 5-(Benzylaminomethyl)cyclohex-2-enol

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of 5-(Benzylaminomethyl)cyclohex-2-enol to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption to the filter membrane.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of 5-(Benzylaminomethyl)cyclohex-2-enol using a validated analytical method.

  • Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

G

Caption: Workflow for Shake-Flask Solubility Measurement.
Protocol 2: Solubility Enhancement using pH Adjustment

This protocol details how to prepare a stock solution of 5-(Benzylaminomethyl)cyclohex-2-enol by lowering the pH.

Materials:

  • 5-(Benzylaminomethyl)cyclohex-2-enol

  • Deionized water or desired buffer

  • Acidic solution (e.g., 1 M HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 5-(Benzylaminomethyl)cyclohex-2-enol and add it to a beaker with the desired volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the acidic solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • If a specific final pH is required, carefully adjust it by adding small amounts of acid or a basic solution (e.g., 1 M NaOH). Be aware that increasing the pH may cause the compound to precipitate if its solubility limit is exceeded.

  • Once the compound is dissolved and the pH is adjusted, the solution can be sterile-filtered if necessary.

Protocol 3: Solubility Enhancement using Co-solvents

This protocol describes the use of a co-solvent to increase the solubility of 5-(Benzylaminomethyl)cyclohex-2-enol.

Materials:

  • 5-(Benzylaminomethyl)cyclohex-2-enol

  • Co-solvent (e.g., ethanol, PEG 400, propylene glycol)

  • Aqueous vehicle (water or buffer)

Procedure:

  • Prepare a stock solution of the co-solvent in the aqueous vehicle at the desired concentration (e.g., 10%, 20% v/v).

  • Add the weighed amount of 5-(Benzylaminomethyl)cyclohex-2-enol to the co-solvent/aqueous vehicle mixture.

  • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable, but be cautious as this can lead to supersaturation upon cooling.

  • If the compound does not fully dissolve, incrementally increase the concentration of the co-solvent and repeat the process.

Table 2: Common Co-solvents for Formulation Development

Co-solventTypical Concentration RangeNotes
Ethanol5-40%Generally well-tolerated, but can cause precipitation upon dilution.
Propylene Glycol10-60%A common vehicle for oral and injectable formulations.
Polyethylene Glycol 400 (PEG 400)10-70%A non-volatile co-solvent with a good safety profile.
Dimethyl Sulfoxide (DMSO)<1% for in vitro assaysA powerful solvent, but its use in vivo is limited due to toxicity. Ensure final concentration in assays is low and consistent across all samples.
Protocol 4: Solubility Enhancement using Surfactants

This protocol outlines the use of surfactants to improve the aqueous solubility of 5-(Benzylaminomethyl)cyclohex-2-enol.

Materials:

  • 5-(Benzylaminomethyl)cyclohex-2-enol

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Aqueous vehicle

Procedure:

  • Prepare a stock solution of the surfactant in the aqueous vehicle at a concentration above its critical micelle concentration (CMC).

  • Add the weighed amount of 5-(Benzylaminomethyl)cyclohex-2-enol to the surfactant solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. The formation of a clear solution indicates successful micellar solubilization.

Protocol 5: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of an inclusion complex of 5-(Benzylaminomethyl)cyclohex-2-enol with a cyclodextrin.

Materials:

  • 5-(Benzylaminomethyl)cyclohex-2-enol

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous vehicle

  • Mortar and pestle (for kneading method)

  • Rotary evaporator (for solvent evaporation method)

Procedure (Kneading Method):

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the aqueous vehicle to form a paste.

  • Gradually add the 5-(Benzylaminomethyl)cyclohex-2-enol to the paste while continuously kneading for an extended period (e.g., 30-60 minutes).

  • The resulting mixture can be dried to a powder or dissolved in additional aqueous vehicle.

Decision-Making Workflow for Solubility Enhancement

The following diagram provides a systematic approach to selecting the most appropriate solubility enhancement strategy for 5-(Benzylaminomethyl)cyclohex-2-enol.

G

Caption: Decision workflow for selecting a solubility enhancement method.

Conclusion

Resolving the solubility issues of 5-(Benzylaminomethyl)cyclohex-2-enol in aqueous media is a critical step for its successful use in research and development. By understanding its physicochemical properties and systematically applying the strategies outlined in this guide—from pH adjustment to the use of co-solvents, surfactants, and cyclodextrins—researchers can overcome these challenges. It is recommended to start with the simplest approach (pH adjustment) and progress to more complex formulation strategies as needed, always keeping in mind the specific requirements of the intended application.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. ChemAxon. Retrieved February 15, 2026, from [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. Retrieved February 15, 2026, from [Link]

  • Gili, V. R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved February 15, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 15, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Pharma Times. Retrieved February 15, 2026, from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery. Retrieved February 15, 2026, from [Link]

  • Chemicalize - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019, May 31). ACS Sustainable Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 15, 2026, from [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024, May 30). Frontiers. Retrieved February 15, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • The enol‐imine to keto‐enamine tautomerization involved in the formation of 3‐benzylamino‐5,5‐dimethylcyclohex‐2‐enone. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-Benzyl-5-methylhexan-2-one | C14H20O | CID 151322399. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 5-(2-Aminoethyl)cyclohex-3-ene-1,2-diol | C8H15NO2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-Phenyl-2-cyclohexen-1-one. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • PDBe-KB Ligand Pages (PDBeChem). (n.d.). EMBL-EBI. Retrieved February 15, 2026, from [Link]

  • Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. (n.d.). [Source for this reference is not available in the provided search results].
  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). [Source for this reference is not available in the provided search results].
  • CHEMICAL AND PHYSICAL INFORMATION. (n.d.). [Source for this reference is not available in the provided search results].
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022, November 22). Biointerface Research in Applied Chemistry. Retrieved February 15, 2026, from [Link]

  • Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. (2025, September 2). [Source for this reference is not available in the provided search results].

Sources

Optimization

Overcoming steric hindrance in the functionalization of the C5 position

Technical Support Center: C5 Position Functionalization Navigating Steric Challenges in Advanced Synthesis Welcome to the technical support center for overcoming steric hindrance in the functionalization of the C5 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C5 Position Functionalization

Navigating Steric Challenges in Advanced Synthesis

Welcome to the technical support center for overcoming steric hindrance in the functionalization of the C5 position. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet often frustrating synthetic problem. As Senior Application Scientists, we understand that simply following a protocol is not enough. This resource is built to provide not just the "how," but the critical "why" behind each strategic choice, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position on my pyrimidine nucleoside (or similar heterocycle) so difficult to functionalize, especially with bulky groups?

A1: The difficulty in functionalizing the C5 position of pyrimidine nucleosides, and analogous positions in other heterocycles, is a classic problem of steric hindrance . This arises from the molecule's three-dimensional architecture. The C5 position is flanked by the C4 and C6 positions on the ring. In nucleosides, the bulky sugar moiety attached at the N1 position creates a "steric wall," significantly impeding the approach of reagents to the C5 position. This is particularly true for reactions that involve the formation of a bulky transition state.

Consider the spatial arrangement: the sugar ring is not in the same plane as the pyrimidine base and can restrict access to one face of the heterocycle. Furthermore, the substituent at the C4 position (often an oxo or amino group) can electronically influence the reactivity of the C5 position, but its physical presence also contributes to the steric congestion. This combination of factors makes it challenging for all but the smallest reagents to access the C5-H bond for activation.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Low to No Yield in Palladium-Catalyzed C5-Arylation

Problem: "I'm attempting a Suzuki or Stille coupling to attach an aryl group to the C5 position of a uridine derivative, but I'm getting very low yields or only recovering my starting material. I'm using a standard Pd catalyst like Pd(PPh₃)₄."

Root Cause Analysis: This is a frequent issue where the steric bulk of both the nucleoside and the incoming aryl group prevents the efficient formation of the key catalytic intermediates. The large phosphine ligands on the palladium catalyst further add to this steric clash, making it difficult for the catalyst to get close enough to the C5 position to perform oxidative addition.

Solutions & Scientific Rationale:

1. Catalyst and Ligand Selection: The choice of catalyst is paramount. Bulky, electron-rich phosphine ligands, which are excellent for many cross-coupling reactions, can be detrimental here.

  • Switch to Less Bulky, More Active Catalysts: Consider using catalysts with less sterically demanding ligands. For instance, palladium complexes with Buchwald-type biarylphosphine ligands are designed to be highly active and can often overcome steric challenges.

  • Employ a Directing Group Strategy: A directing group (DG) can pre-organize the substrate and the catalyst, effectively overcoming the steric barrier. The DG is installed at a nearby position (like N3) and contains an atom that can coordinate to the palladium, bringing the catalytic center into close proximity with the C5-H bond. This transforms an unfavorable intermolecular reaction into a more favorable intramolecular one. A common and effective directing group for this purpose is the 2-picolinamide group.

Experimental Protocol: C5-Arylation of Uridine using a Picolinamide Directing Group

  • Installation of the Directing Group:

    • Dissolve your C5-unsubstituted uridine derivative in a suitable solvent like pyridine.

    • Add 2-picolinoyl chloride hydrochloride and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction to isolate the N3-picolinamide-protected uridine.

  • Palladium-Catalyzed C5-Arylation:

    • In a dry flask, combine the N3-picolinamide uridine (1 equiv.), the desired arylboronic acid (1.5-2 equiv.), a palladium source like Pd(OAc)₂ (5-10 mol%), and an oxidant such as Ag₂CO₃ (2 equiv.).

    • Add a suitable solvent, for example, 1,4-dioxane.

    • Heat the reaction mixture at 80-100 °C and monitor for completion. The directing group forces the palladium to activate the C5-H bond, facilitating the cross-coupling.

  • Removal of the Directing Group:

    • Once the C5-arylated product is formed and isolated, the picolinamide group can be readily cleaved under basic conditions (e.g., with aqueous NaOH or NH₃) to yield the final desired product.

Logical Flow of the Directing Group Strategy

G cluster_0 Step 1: Pre-organization cluster_1 Step 2: Directed C-H Activation cluster_2 Step 3: Functionalization & Release A Uridine Derivative (Sterically Hindered C5) B Install Picolinamide (PA) Directing Group at N3 A->B Covalent Modification C N3-PA Uridine D Palladium Catalyst Coordinates to PA Nitrogen C->D E Intramolecular C5-H Activation D->E Proximity-Induced F C5-Palladated Intermediate G Cross-Coupling with Aryl Boronic Acid F->G H C5-Arylated Product (PA still attached) G->H I Remove PA Group (Base Hydrolysis) H->I J Final C5-Functionalized Uridine I->J

Caption: Workflow for overcoming steric hindrance using a directing group.

Scenario 2: Failure in C5-Alkylation or Alkenylation

Problem: "I'm trying to introduce an alkyl or vinyl group at the C5 position using organometallic reagents, but the reaction is not working. I suspect the reagent is too basic or too bulky."

Root Cause Analysis: This is a common failure mode. Many powerful organometallic reagents (e.g., Grignard or organolithium reagents) are highly basic and can deprotonate other sites on the nucleoside, such as the sugar hydroxyl groups or the N3-H, leading to a complex mixture of products or decomposition. Furthermore, the steric hindrance at C5 remains a significant barrier.

Solutions & Scientific Rationale:

1. Use of Linker-Based Strategies: A more sophisticated approach for introducing complex fragments is the use of a linker that can be installed at the C5 position and then subsequently modified. This multi-step process bypasses the need for a direct, sterically demanding coupling.

  • The Heck Reaction as an Entry Point: The palladium-catalyzed Heck reaction is an excellent method for installing a vinyl group (like an acrylate) at the C5 position of a C5-iodo or C5-bromo pyrimidine. This vinyl group then serves as a versatile chemical handle. The reaction is often tolerant of many functional groups and the steric demand can be managed with appropriate catalyst selection.

Data Comparison: Direct vs. Linker-Based Approaches

MethodTarget FunctionalityTypical Yield RangeKey AdvantageKey Disadvantage
Direct Suzuki Coupling C5-Aryl10-50% (unoptimized)Single stepHighly sensitive to steric bulk
Directed C-H Arylation C5-Aryl60-95%Overcomes steric hindranceRequires extra protection/deprotection steps
Heck Reaction + Conjugate Addition C5-Alkyl70-90% (overall)High yielding and versatileMulti-step process

Experimental Protocol: C5-Alkylation via a Heck-Michael Addition Sequence

  • C5-Halogenation (if necessary): If your starting material is not already halogenated at C5, you can use reagents like N-iodosuccinimide (NIS) to install an iodine atom.

  • Heck Alkenylation:

    • Combine your C5-iodo nucleoside (1 equiv.), an alkene like ethyl acrylate (1.5 equiv.), a palladium source such as Pd(OAc)₂ (5 mol%), a phosphine ligand like PPh₃ (10 mol%), and a base like Et₃N (2 equiv.) in a solvent such as acetonitrile.

    • Heat the mixture to 80 °C until the starting material is consumed. This will install a C5-CH=CH-CO₂Et group.

  • Conjugate (Michael) Addition:

    • The electron-withdrawing ester group on the newly installed vinyl linker "activates" the double bond for conjugate addition.

    • Dissolve the C5-alkenylated nucleoside in a suitable solvent.

    • Add your desired nucleophile (e.g., an organocuprate reagent, R₂CuLi, which is softer and less basic than Grignard reagents) at a low temperature (e.g., -78 °C). The nucleophile will add to the beta-position of the double bond, resulting in the desired C5-alkylated product after workup.

Visualizing the Linker-Based Strategy

G A C5-Iodo Uridine B Heck Reaction (+ Ethyl Acrylate) A->B C C5-Vinyl Acrylate Intermediate (Reactive Handle) B->C D Michael Addition (+ R-Cuprate) C->D E Final C5-Alkylated Product D->E

Caption: A multi-step linker strategy for C5-alkylation.

References

  • Title: Buchwald-Hartwig Amination Source: Wikipedia URL: [Link]

  • Title: Picolinamide (PA) as a traceless directing group for the C–H functionalization of unprotected nucleosides Source: Chemical Science, 2017, 8, 1339-1344 URL: [Link]

  • Title: The Heck Reaction Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Controlling regioselectivity in the synthesis of 5-(Benzylaminomethyl)cyclohex-2-enol

[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity & Chemoselectivity Reference ID: SC-5-BAM-CYC-001[1] Triage & Diagnostic: Identify Your Failure M...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity & Chemoselectivity Reference ID: SC-5-BAM-CYC-001[1]

Triage & Diagnostic: Identify Your Failure Mode

Before adjusting reaction parameters, we must identify the specific regiochemical failure you are experiencing. In the synthesis of 5-(Benzylaminomethyl)cyclohex-2-enol , "regioselectivity" typically breaks down into three distinct mechanistic challenges depending on your synthetic route.

Please consult the Decision Tree below to locate your issue:

Diagnostic_Tree Start Start: What is your primary impurity? Q1 Are you building the cyclohexene ring? Start->Q1 Q2 Are you opening an epoxide precursor? Q1->Q2 No Failure1 Issue: Wrong Substituent Pattern (Meta vs Para isomer) Q1->Failure1 Yes Q3 Are you reducing an enone intermediate? Q2->Q3 No Failure2 Issue: Allylic vs Homoallylic Alcohol (S_N2 vs S_N2' attack) Q2->Failure2 Yes Failure3 Issue: Saturated Ketone/Alcohol (1,4-Reduction vs 1,2-Reduction) Q3->Failure3 Yes Sol1 Go to Protocol A: Diels-Alder Regiocontrol Failure1->Sol1 Sol2 Go to Protocol B: Vinyl Epoxide Opening Failure2->Sol2 Sol3 Go to Protocol C: Luche Reduction Failure3->Sol3

Figure 1: Diagnostic logic flow for identifying the specific regioselectivity failure mode.

Protocol A: Regiocontrol in Ring Construction (Diels-Alder)

Context: You are synthesizing the cyclohexene core using a Diels-Alder reaction (e.g., Danishefsky’s diene + a benzylaminomethyl-acrylate derivative) and obtaining the wrong substitution pattern (e.g., the 1,3-isomer instead of the 1,4-isomer).

The Mechanism

The regioselectivity is governed by the Frontier Molecular Orbital (FMO) coefficients. For 5-substituted cyclohexenols, you generally require the "para" product (1,4-substitution relative to the diene's directing group).[1]

Troubleshooting Guide
VariableRecommendationMechanistic Rationale
Lewis Acid Use

or

(1.1 equiv)
Lewis acids lower the LUMO of the dienophile, increasing the orbital coefficient polarization and favoring the "Ortho/Para" rule over the thermal mixture.[1]
Temperature -78°C to 0°C Lower temperatures favor the kinetic product (highly regioselective) over the thermodynamic mixture.
Solvent Dichloromethane (DCM) or Toluene Non-polar or slightly polar solvents stabilize the transition state dipoles without disrupting Lewis Acid coordination.

Critical Check: Ensure your dienophile (the acrylate derivative) has the benzylamine protected (e.g., as a phthalimide or Boc-carbamate).[1] Free amines can poison the Lewis Acid, killing regioselectivity.

Protocol B: Regioselective Vinyl Epoxide Opening

Context: You are opening a vinyl epoxide (e.g., 1,3-cyclohexadiene monoepoxide) with benzylamine.

  • Target: 1,2-addition (direct attack) or 1,4-addition (

    
    ).
    
  • Problem: The nucleophile attacks the wrong carbon, or you get a mixture of allylic alcohols.

The Solution: Hard/Soft Acid-Base Theory (HSAB)

To control regioselectivity here, you must manipulate the "hardness" of the nucleophile and the activation of the epoxide.

Scenario 1: Promoting

(Attack at C2 - Direct Opening)
  • Reagents: Benzylamine (excess), Alumina (neutral) or

    
     .
    
  • Mechanism: Solid-phase catalysis or mild Lewis acids facilitate opening at the less hindered or more electropositive carbon without engaging the alkene pi-system.[1]

  • Protocol: Run in Acetonitrile at reflux with 5.0 M

    
    .
    
Scenario 2: Promoting

(Attack at C4 - Conjugate Opening)
  • Reagents: Pd(0) Catalyst (Tsuji-Trost conditions).

  • Mechanism: Palladium inserts to form a

    
    -allyl complex.[1][2] The amine attacks the terminus of the 
    
    
    
    -system.
  • Key Control: Ligand selection.

    • Trost Ligand (DACH-Phenyl): often directs to the more substituted terminus or controls enantioselectivity.[1]

    • PHOX Ligands: Can enforce specific regiochemical outcomes based on sterics.

FAQ: Why am I getting the trans-isomer? Nucleophilic opening of epoxides is stereospecifically anti.[1] If you need cis, you must proceed via a different route (e.g., Mitsunobu inversion of the resulting alcohol).

Protocol C: The Luche Reduction (1,2-Reduction)[1]

Context: You have successfully synthesized 5-(benzylaminomethyl)cyclohex-2-en-1-one and need to reduce the ketone to the alcohol.

  • Failure: You observe formation of the saturated alcohol (cyclohexanol) or saturated ketone.

  • Root Cause: Competition between 1,2-addition (hydride to carbonyl) and 1,4-addition (hydride to alkene).[1]

The Gold Standard: Luche Reduction Conditions

Standard


 in ethanol often leads to mixtures. You must  add Cerium(III) Chloride.
Step-by-Step Protocol
  • Preparation: Dissolve 5-(benzylaminomethyl)cyclohex-2-en-1-one (1.0 mmol) in MeOH (0.4 M concentration).

  • Additive: Add

    
      (1.0 equiv). Stir for 10 minutes at room temperature.
    
    • Note: The solution must be clear. If turbid, add more MeOH.

  • Cooling: Cool the mixture to -78°C (Critical for maximizing regiocontrol).

  • Reduction: Add

    
      (1.1 equiv) portion-wise.
    
  • Quench: Once TLC shows consumption (usually < 30 mins), quench with saturated aqueous

    
    .
    
Why this works (Mechanistic Insight)

Hard/Soft theory dictates that the enone system has a "hard" electrophile (C=O carbon) and a "soft" electrophile (C=C beta-carbon).[1]

  • 
     alone is moderately soft, leading to competitive 1,4-attack.[1]
    
  • 
     coordinates to the carbonyl oxygen, increasing its electronegativity and making the carbonyl carbon "harder."
    
  • The borohydride undergoes ligand exchange to form alkoxy-borohydrides, which are "harder" nucleophiles.[1]

  • Result: Hard-Hard interaction favors 1,2-attack exclusively.[1]

Data: Solvent & Additive Effects
Conditions1,2-Product (Target)1,4-Product (Impurity)Yield

, EtOH, RT
65%35%88%

, THF, -78°C
70%30%92%

,

, MeOH, -78°C
>98% <2% 95%

Visualizing the Pathways

The following diagram illustrates the divergence points where regioselectivity is determined.

Reaction_Pathways Precursor Enone Precursor (5-substituted) Reagent_Soft Reagent: NaBH4 (No CeCl3) Precursor->Reagent_Soft Reagent_Hard Reagent: Luche (CeCl3/NaBH4) Precursor->Reagent_Hard Path_14 Pathway: 1,4-Addition (Conjugate) Reagent_Soft->Path_14 Major Path Path_12 Pathway: 1,2-Addition (Direct) Reagent_Soft->Path_12 Minor Path Reagent_Hard->Path_12 Exclusive Path Prod_Sat Impurity: Saturated Alcohol Path_14->Prod_Sat Prod_Target Target: Allylic Alcohol Path_12->Prod_Target

Figure 2: Mechanistic divergence in the reduction of 5-substituted cyclohexenones. The Luche condition forces the 1,2-addition pathway.[1]

Frequently Asked Questions (FAQs)

Q: I am using the Luche conditions, but I still see 10% saturated ketone. Why? A: You likely did not cool the reaction sufficiently or added the


 too fast. The reaction is extremely exothermic. If the local temperature spikes, the "Hard/Soft" selectivity degrades. Ensure the internal temperature remains below -40°C during addition.

Q: Can I use


 instead? 
A:  We do not recommend LAH for this specific transformation. While LAH is a strong 1,2-reducer, it is prone to complexing with the amine side chain, potentially leading to directed delivery of hydride to the wrong face (diastereoselectivity issues) or over-reduction if the quench is not handled perfectly.

Q: How do I verify the regiochemistry of my product? A:

  • 1H NMR: Look for the alkene protons (typically

    
     5.6–6.0 ppm). If they are missing or integrate to less than 2H, you have 1,4-reduced.[1]
    
  • COSY NMR: Verify the coupling between the hydroxyl-bearing carbon (CH-OH) and the alkene protons. In the target 1,2-product, these are vicinal (3-bond coupling).[1]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • BenchChem Technical Data. (2025). 5-(Hydroxymethyl)cyclohex-2-enol: Synthesis and Properties.

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(Benzylaminomethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals Editorial Foreword In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide focuses on a predictive analysis of the ¹H and ¹³C NMR spectra of 5-(Benzylaminomethyl)cyclohex-2-enol, a molecule of interest for its potential applications stemming from its amino alcohol and cyclohexene moieties.

It is important to note that a comprehensive literature search did not yield experimentally acquired and published ¹H and ¹³C NMR spectra for 5-(Benzylaminomethyl)cyclohex-2-enol. Consequently, this guide has been meticulously crafted to provide a robust, predictive analysis based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. By dissecting the molecule into its constituent functional groups—the cyclohexene ring, the benzylamine unit, and the secondary alcohol—we can forecast the chemical shifts, multiplicities, and coupling constants with a high degree of confidence. This predictive framework serves as an invaluable tool for researchers who may synthesize this compound or similar structures, enabling them to anticipate, interpret, and validate their own experimental findings.

I. Predicted ¹H NMR Spectral Analysis of 5-(Benzylaminomethyl)cyclohex-2-enol

The proton NMR spectrum of 5-(Benzylaminomethyl)cyclohex-2-enol is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The analysis below is based on typical chemical shift values for similar structural motifs.[1][2][3]

Molecular Structure with Proton Numbering:

Caption: Molecular structure of 5-(Benzylaminomethyl)cyclohex-2-enol with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2, H-35.6 - 6.0mJ(H2-H3) ≈ 10 (cis), J(H2-H1) ≈ 2-4, J(H3-H4) ≈ 2-4Olefinic protons in a cyclohexene ring typically resonate in this region.[2] The multiplicity will be complex due to coupling with adjacent allylic protons.
Aromatic-H7.2 - 7.4mProtons on the monosubstituted benzene ring.
H-1~4.1mProton on the carbon bearing the hydroxyl group (carbinol proton), deshielded by the oxygen atom.[4]
Benzyl-CH₂~3.8s or ABqJ(Ha-Hb) ≈ 13-15 if diastereotopicBenzylic protons adjacent to a nitrogen atom. They may be diastereotopic due to the chirality of the cyclohexene ring, appearing as an AB quartet.[3]
H-5~2.5 - 2.8mMethine proton adjacent to the nitrogen-bearing side chain.
CH₂-N~2.6 - 2.9mProtons of the methylene group attached to the nitrogen. They are likely diastereotopic.
H-4, H-61.5 - 2.3mAllylic and aliphatic protons on the cyclohexene ring. These will show complex splitting patterns due to geminal and vicinal coupling.
NHVariable (1.0 - 3.0)br sThe chemical shift of the N-H proton is concentration and solvent dependent and often appears as a broad singlet.[3]
OHVariable (1.5 - 4.0)br sThe chemical shift of the O-H proton is also variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet.[4]

II. Predicted ¹³C NMR Spectral Analysis of 5-(Benzylaminomethyl)cyclohex-2-enol

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are based on typical values for similar carbon environments.[5][6]

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of 5-(Benzylaminomethyl)cyclohex-2-enol with carbon numbering.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2, C-3125 - 135Alkene carbons in the cyclohexene ring.[5]
C_ipso (Aromatic)~140The aromatic carbon attached to the benzyl group.
C_ortho, C_meta, C_para (Aromatic)127 - 129Aromatic carbons of the benzyl group.
C-165 - 75Carbinol carbon, attached to the hydroxyl group.[4]
C_benzyl50 - 55Benzylic carbon attached to the nitrogen atom.
C_linker50 - 60Carbon of the methylene group attached to the nitrogen.
C-535 - 45Methine carbon in the cyclohexene ring, attached to the side chain.
C-4, C-625 - 35Aliphatic carbons in the cyclohexene ring.

III. Comparative Analysis with Alternative Structures

A key aspect of spectral analysis is comparing the spectrum of a target compound with that of known, structurally related molecules. For 5-(Benzylaminomethyl)cyclohex-2-enol, suitable comparators would include:

  • Cyclohex-2-enol: This would establish the baseline chemical shifts for the protons and carbons of the unsubstituted cyclohexene ring system. The olefinic protons (H-2, H-3) of cyclohexene itself appear around 5.6-6.0 ppm, and the corresponding carbons at approximately 127-135 ppm.[2][5]

  • Benzylamine: This provides the characteristic signals for the benzyl group protons (aromatic multiplet around 7.2-7.4 ppm and the benzylic CH₂ singlet around 3.8 ppm) and carbons.

  • 5-(Aminomethyl)cyclohex-2-enol: Comparing the spectra of the target molecule with its non-benzylated analog would highlight the influence of the benzyl group on the chemical shifts of the neighboring protons and carbons, particularly the linker CH₂ and the NH proton.

The introduction of the benzylaminomethyl substituent at the C-5 position is expected to primarily influence the chemical shifts of H-5 and the adjacent protons on C-4 and C-6 through inductive and steric effects.

IV. Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-(Benzylaminomethyl)cyclohex-2-enol, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of the ¹³C isotope.

    • A wider spectral width will be required compared to the ¹H spectrum.

  • 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical relationships between protons through space.

V. Visualization of the Analytical Workflow

The logical process for the spectral analysis of 5-(Benzylaminomethyl)cyclohex-2-enol can be visualized as follows:

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Spectral Analysis Sample_Prep Sample Preparation H1_NMR 1D ¹H NMR Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) H1_NMR->Analyze_1H C13_NMR->TwoD_NMR Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) C13_NMR->Analyze_13C Analyze_2D Correlate with 2D Data TwoD_NMR->Analyze_2D Analyze_1H->Analyze_2D Analyze_13C->Analyze_2D Structure_Validation Structure Validation & Stereochemical Assignment Analyze_2D->Structure_Validation

Caption: Workflow for the NMR spectral analysis of an organic compound.

VI. Conclusion and Future Outlook

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of 5-(Benzylaminomethyl)cyclohex-2-enol. While based on established principles and data from analogous structures, experimental verification remains the gold standard. Researchers synthesizing this molecule are encouraged to utilize the methodologies outlined herein to acquire and interpret their own data. The predicted spectral data, coupled with the detailed analytical workflow, will serve as a valuable reference for the structural confirmation and further investigation of this and related compounds in the pursuit of new therapeutic agents and synthetic methodologies.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]

  • ResearchGate. (2025). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • YouTube. (2020). Conformational analysis of Mono substituted cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Benzylaminomethyl Cyclohexenols

Executive Summary Benzylaminomethyl cyclohexenols are multifunctional Mannich base derivatives combining an allylic alcohol system with a secondary amine. These structural features make them critical intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylaminomethyl cyclohexenols are multifunctional Mannich base derivatives combining an allylic alcohol system with a secondary amine. These structural features make them critical intermediates in the synthesis of analgesics, anti-inflammatory agents, and specific kinase inhibitors.

This guide provides a definitive technical comparison of the mass spectrometric behavior of these compounds. Unlike simple cyclohexanols, benzylaminomethyl cyclohexenols exhibit a "dual-trigger" fragmentation profile driven by the Retro-Diels-Alder (RDA) reaction (due to the cyclohexene core) and


-cleavage  (driven by the benzylic amine).

Key Takeaway: For structural elucidation, Electron Impact (EI) provides the necessary energetic excess to trigger diagnostic RDA ring opening, whereas Electrospray Ionization (ESI) is superior for molecular weight confirmation but requires Collision-Induced Dissociation (CID) to reveal the aminomethyl attachment.

Part 1: Mechanistic Foundations (Expertise & Causality)

Electron Impact (EI) Ionization: The Structural Fingerprint

In EI (70 eV), the radical cation


 is formed. The fragmentation is dominated by charge localization on the nitrogen atom and the allylic double bond.
  • Pathway A: Retro-Diels-Alder (RDA) Reaction The presence of the double bond in the cyclohexene ring facilitates a concerted RDA mechanism. This is the primary differentiator between cyclohexenols and saturated cyclohexanols.

    • Mechanism: The cyclohexene ring cleaves to release a neutral diene (or alkene) and a charged alkene (or diene).[1][2][3]

    • Diagnostic Ion: For a standard cyclohexenol core, this often yields a butadiene fragment (

      
       54) or the complementary oxygenated fragment.
      
    • Causality: The relief of ring strain and formation of conjugated systems drives this pathway.

  • Pathway B: Nitrogen-Directed

    
    -Cleavage 
    The benzylaminomethyl side chain exerts a powerful directing effect. The lone pair on the nitrogen stabilizes the radical cation, triggering bond cleavage adjacent to the amine.
    
    • Fragment: Cleavage of the

      
       bond yields the stable iminium ion (
      
      
      
      ).
    • m/z signature: This typically results in a base peak or strong fragment at

      
       120  (depending on substitution).
      
    • Secondary Fragment: Further degradation yields the Tropylium ion (

      
       91) , a hallmark of the benzyl group.
      
Electrospray Ionization (ESI): The Molecular Integrity

ESI is a soft ionization technique yielding


. Spontaneous fragmentation is minimal.
  • Pathway: Protonation occurs preferentially at the secondary amine (highest proton affinity).

  • CID Fragmentation: Upon applying collision energy, the molecule primarily undergoes dehydration (

    
    )  due to the allylic alcohol, followed by the loss of the benzylamine moiety.
    

Part 2: Comparative Analysis of Alternatives

This section compares the MS performance of Benzylaminomethyl Cyclohexenols against structural analogs (Alternatives) to highlight diagnostic specificity.

Table 1: Diagnostic Ion Comparison
FeatureBenzylaminomethyl Cyclohexenols (Target)Simple Cyclohexenols (Alternative 1)Ketamine Analogs (Aminocyclohexanones) (Alternative 2)
Dominant EI Mechanism RDA +

-Cleavage
(Dual pathway)
RDA + Dehydration

-Cleavage
(Carbonyl driven)
Base Peak (EI)

91
(Tropylium) or

120
(Iminium)

54
(Retro-Diels-Alder diene)

180-220
(Loss of alkyl/carbonyl)
Water Loss (

)
High (Allylic alcohol is labile)High (Allylic alcohol is labile)Low (Ketones do not dehydrate easily)
Nitrogen Signature Strong Iminium ionsAbsentIminium ions present
RDA Susceptibility Yes (Requires double bond)Yes No (Saturated ring usually)

Analysis of Alternatives:

  • Vs. Simple Cyclohexenols: The target compounds are distinguished by the nitrogen-containing fragments (

    
     91, 120). Simple cyclohexenols lack these high-mass diagnostic peaks.
    
  • Vs. Ketamine Analogs: While both contain amines, ketamine analogs (cyclohexanones) lack the double bond required for RDA. Therefore, the presence of RDA fragments is a definitive confirmation of the cyclohexenol core over the cyclohexanone core.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol includes internal validation steps using the "Soft-to-Hard" ionization ramp.

Reagents & Preparation[2][3][5][6][7]
  • Solvent: LC-MS grade Methanol (MeOH) with 0.1% Formic Acid (for ESI) or Ethyl Acetate (for EI/GC-MS).

  • Concentration: 10 ppm (ESI) / 100 ppm (EI).

Workflow: The "Dual-Trigger" Validation

Step 1: ESI-MS (Molecular Weight Confirmation)

  • Direct Infusion: Infuse sample at 5

    
    L/min.
    
  • Mode: Positive Ion (

    
    ).
    
  • Validation: Observe the parent ion. If

    
     is observed, increase Cone Voltage (20V 
    
    
    
    60V).
    • Success Criteria: Observation of

      
       (Dehydration). This confirms the presence of the free -OH group.
      

Step 2: EI-GC/MS (Structural Fingerprinting)

  • Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Column: DB-5ms or equivalent non-polar column.

  • Scan Range:

    
     40–400.
    
  • Validation: Look for

    
     91.
    
    • Success Criteria: Presence of

      
       91 confirms the benzyl moiety. Presence of 
      
      
      
      54 (or related diene) confirms the cyclohexene ring via RDA.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow

This diagram illustrates the decision tree for assigning structure based on observed fragments.

FragmentationLogic Sample Unknown Sample (Benzylaminomethyl Cyclohexenol) Ionization Ionization Source Sample->Ionization EI Electron Impact (EI) Hard Ionization Ionization->EI ESI Electrospray (ESI) Soft Ionization Ionization->ESI RDA Retro-Diels-Alder (Ring Cleavage) EI->RDA Cyclohexene Ring Alpha Alpha-Cleavage (Amine Directed) EI->Alpha Nitrogen Lone Pair Diene Diene Fragment (m/z 54) RDA->Diene Tropylium Tropylium Ion (m/z 91) Alpha->Tropylium Parent [M+H]+ Peak (MW Confirmation) ESI->Parent Dehydration [M+H - H2O]+ Parent->Dehydration In-Source CID

Caption: Logical flow for distinguishing structural features using EI and ESI fragmentation pathways.

Diagram 2: Mechanistic Pathway (RDA & -Cleavage)

Detailed chemical mechanism showing the origin of the


 120 and 

54 peaks.

Mechanism M_Ion Molecular Ion (M+.) Alpha_TS N-Directed Cleavage M_Ion->Alpha_TS Localization on N RDA_TS Retro-Diels-Alder Transition M_Ion->RDA_TS Localization on C=C Iminium Iminium Ion (m/z 120) Alpha_TS->Iminium Tropylium Tropylium (m/z 91) Iminium->Tropylium - CH2=NH Diene Butadiene (m/z 54) RDA_TS->Diene Enol Enol Fragment (Neutral) RDA_TS->Enol

Caption: Mechanistic bifurcation showing the competition between Nitrogen-directed cleavage and RDA.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] (Chapter on Retro-Diels-Alder Fragmentation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage and RDA mechanisms). 
    
  • Roman, G., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Context on Mannich base synthesis and structure).

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Comparative data for aminocyclohexanones).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General rules for alcohol and amine fragmentation).

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-(Benzylaminomethyl)cyclohex-2-enol

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 5-(Benzylaminomethyl)cyclohex-2-enol. We will move b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 5-(Benzylaminomethyl)cyclohex-2-enol. We will move beyond rote procedures to explore the scientific rationale behind selecting and optimizing chromatographic conditions, ensuring the development of a robust, stability-indicating method suitable for the rigorous demands of pharmaceutical development.

Introduction: The Analytical Challenge

5-(Benzylaminomethyl)cyclohex-2-enol is a complex molecule presenting several analytical challenges. Its structure contains:

  • A secondary amine , which is basic and prone to strong, undesirable interactions with acidic silanols on traditional silica-based HPLC columns, often leading to poor peak shape (tailing).

  • Multiple polar functional groups (amine and hydroxyl), which influence its solubility and retention behavior.

  • A non-polar benzyl group , which provides a UV chromophore for detection but also imparts significant hydrophobic character.

  • Two chiral centers , necessitating consideration for enantiomeric separation if the target is a single stereoisomer.

A successful purity method must be able to separate the active pharmaceutical ingredient (API) from process-related impurities (starting materials, by-products) and potential degradants that may form during storage. This requires a "stability-indicating" method, the development of which is underpinned by a forced degradation study.[1][2]

Part 1: Foundational Strategy: Forced Degradation & Impurity Generation

Before developing the separation method, we must first understand the molecule's degradation pathways. A forced degradation study, as outlined by ICH guideline Q1A(R2), is essential for this purpose.[3] It purposefully stresses the API to generate potential degradants, ensuring the developed analytical method can detect them.[1]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation : Prepare a stock solution of 5-(Benzylaminomethyl)cyclohex-2-enol at a concentration of approximately 1 mg/mL.[4]

  • Stress Conditions : Expose the API solution to the following conditions, targeting 5-20% degradation[3]:

    • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 M NaOH at 60°C for 8 hours.[4]

    • Oxidation : 3% H₂O₂ at room temperature for 6 hours.[3]

    • Thermal Degradation : Heat solid API at 80°C for 48 hours.[4]

    • Photolytic Degradation : Expose solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².[2][4]

  • Neutralization : After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the developed HPLC methods.

dot graph TD; A[Start: Drug Substance] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis (e.g., 0.1M HCl)]; B --> D[Base Hydrolysis (e.g., 0.1M NaOH)]; B --> E[Oxidation (e.g., 3% H₂O₂)]; B --> F[Thermal (e.g., 80°C)]; B --> G[Photolytic (ICH Q1B)]; subgraph Analysis C --> H; D --> H; E --> H; F --> H; G --> H[HPLC Analysis]; end H --> I{Evaluate Peak Purity & Resolution}; I --> J[Method is Stability-Indicating];

end

Caption: Workflow for a forced degradation study.

Part 2: Comparative Method Development: Reversed-Phase vs. HILIC

The mixed polarity of 5-(Benzylaminomethyl)cyclohex-2-enol makes it a candidate for multiple chromatographic modes. We will compare the two most logical starting points: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Approach A: Reversed-Phase Chromatography (RPC)

RPC is the workhorse of the pharmaceutical industry, separating molecules based primarily on hydrophobicity.[5] For our target molecule, the benzyl and cyclohexyl groups provide sufficient hydrophobicity for retention on a non-polar stationary phase like C18.

Causality Behind Experimental Choices:

  • Column Selection : The basic amine is the primary challenge. Standard Type-A silica C18 columns have acidic silanol groups that cause severe peak tailing with basic compounds. Therefore, we compare a standard column with a modern, high-purity, end-capped column designed to shield these silanols.

  • Mobile Phase pH : Controlling the mobile phase pH is critical. At a pH approximately 2 units below the pKa of the amine, it will be fully protonated, ensuring consistent interaction with the stationary phase and improved peak shape. A pH of 3.0 is a logical starting point.

  • Mobile Phase Modifier : Acetonitrile is often chosen over methanol for its lower viscosity and UV transparency.[6]

Experimental Protocol: RPC Method

ParameterMethod 1: Standard C18Method 2: High-Purity C18
Column Standard L1 C18, 150 x 4.6 mm, 5 µmHigh-Purity, End-Capped L1 C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 70% B in 20 min10% to 70% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Hypothetical Comparative Data

ParameterMethod 1: Standard C18Method 2: High-Purity C18Justification
Retention Time (API) 12.5 min12.2 minSimilar retention based on hydrophobicity.
Tailing Factor (API) 2.11.1Significant improvement due to reduced silanol interaction.
Resolution (API/Impurity X) 1.32.5Better peak shape leads to improved resolution of closely eluting peaks.
Efficiency (Plates/Column) 8,50015,000Smaller particle size and better peak shape increase efficiency.
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in RPC.[5] It utilizes a polar stationary phase and a high-organic mobile phase, establishing a water-rich layer on the particle surface into which analytes partition.

Causality Behind Experimental Choices:

  • Rationale : HILIC offers an orthogonal (different) separation mechanism to RPC.[7] Impurities that co-elute with the API in RPC may be well-separated in HILIC, providing a more comprehensive purity profile.

  • Column Selection : An unbonded silica or an amide-bonded phase are common first choices for HILIC. We will use a bare silica column, which is robust and provides strong retention for polar, basic compounds.[7]

  • Mobile Phase : HILIC mobile phases consist of a high percentage of a weak, aprotic solvent (like acetonitrile) and a small amount of an aqueous component. A buffer is still necessary to control the ionization state of the analyte.

Experimental Protocol: HILIC Method

ParameterDescription
Column Silica (unbonded), 150 x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile:Water (95:5) with 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile:Water (60:40) with 10 mM Ammonium Formate, pH 3.5
Gradient 0% to 100% B in 20 min
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV at 210 nm
Injection Vol. 5 µL

Hypothetical Data & Comparison with RPC

ParameterRPC (Method 2)HILIC (Method 3)Justification
Elution Order Non-polar impurities firstPolar impurities firstReflects the opposite retention mechanisms.
Retention Time (API) 12.2 min9.8 minGood retention in both modes.
Resolution (API/Polar Impurity Y) 1.63.1HILIC excels at separating polar compounds.
Resolution (API/Non-polar Impurity Z) 2.51.4RPC provides better separation for non-polar impurities.

dot graph TD; subgraph "Method Selection" A[Analyte: 5-(Benzylaminomethyl)cyclohex-2-enol] --> B{Assess Polarity & pKa}; B --> C{Primary Choice: Reversed-Phase}; B --> D{Alternative: HILIC}; end

end

Caption: Decision workflow for selecting a chromatographic mode.

Part 3: Orthogonal Method: Chiral Separation

Purity analysis for a single-enantiomer drug must also confirm its enantiomeric excess. Chiral chromatography is a specialized technique used for this purpose.[8]

Causality Behind Experimental Choices:

  • Column Screening : The separation of enantiomers is difficult to predict.[8] Therefore, a screening approach using several Chiral Stationary Phases (CSPs) with different selectivities is the most efficient strategy. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[9]

  • Mode of Operation : Chiral separations can often be achieved in either normal-phase (NP) or reversed-phase (RP) mode. NP (using solvents like hexane/ethanol) often provides better selectivity, while RP (using aqueous/organic mobile phases) is sometimes preferred for its compatibility with aqueous sample diluents.[10] An amine modifier (like diethylamine, DEA) is often added in NP to improve the peak shape of basic analytes.[10][11]

Experimental Protocol: Chiral Method Screening
  • Columns to Screen :

    • CSP-1: Amylose tris(3,5-dimethylphenylcarbamate)

    • CSP-2: Cellulose tris(3,5-dimethylphenylcarbamate)

    • CSP-3: Cellulose tris(4-methylbenzoate)

  • Mobile Phase Screening :

    • Normal Phase : n-Hexane / Ethanol (various ratios, e.g., 90:10, 80:20) with 0.1% DEA.

    • Reversed Phase : Acetonitrile / Water (various ratios).

  • Optimization : Once baseline separation is achieved on a column/mobile phase combination, optimize the ratio of solvents to achieve a resolution (Rs) > 2.0 and a reasonable run time.

Hypothetical Screening Results

ColumnMobile PhaseResolution (Rs)Comments
CSP-1Hexane/Ethanol (90:10) + 0.1% DEA2.8Optimal. Good resolution and peak shape.
CSP-2Hexane/Ethanol (90:10) + 0.1% DEA1.4Partial separation. Not baseline.
CSP-3Hexane/Ethanol (90:10) + 0.1% DEA0No separation.
CSP-1Acetonitrile/Water (50:50)1.1Poor separation in RP mode on this CSP.

Conclusion and Recommendations

This comparative guide demonstrates a systematic, science-driven approach to developing a comprehensive purity analysis method for 5-(Benzylaminomethyl)cyclohex-2-enol.

  • For routine purity analysis and stability testing , the Reversed-Phase method using a high-purity, end-capped C18 column (Approach A, Method 2) is recommended. It is robust, provides excellent peak shape for the basic analyte, and effectively separates non-polar and moderately polar impurities.

  • The HILIC method (Approach B) serves as an excellent orthogonal method . It should be used during method development and validation to confirm that no impurities are co-eluting with the main peak in the primary RPC method.

  • For ensuring chiral purity, the chiral screening approach (Part 3) is mandatory. The optimal method identified (CSP-1 in Normal Phase) should be used to quantify the enantiomeric impurity.

By combining these validated methods, researchers and drug developers can build a complete analytical package, ensuring the identity, purity, and quality of the drug substance with a high degree of confidence.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Hu, J. et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Chelyadin, O. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library.
  • I.B.S. Analytical. Chiral HPLC Method Development.
  • Thongsook, O. & Lapanantnoppakhun, S. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science.
  • Ahuja, S. & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.

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Comparative

A Comparative Guide to the Synthesis of 5-(Benzylaminomethyl)cyclohex-2-enol and Its 4-Substituted Analogs

For Researchers, Scientists, and Drug Development Professionals The stereoselective synthesis of substituted aminocyclohexenols is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of substituted aminocyclohexenols is a critical endeavor in medicinal chemistry and drug development, as these scaffolds are integral to a wide array of biologically active molecules. This guide provides an in-depth comparison of synthetic routes to 5-(benzylaminomethyl)cyclohex-2-enol and its 4-substituted analogs, offering a critical evaluation of methodologies, experimental data, and strategic considerations for researchers in the field.

Introduction to the Target Scaffolds

5-(Benzylaminomethyl)cyclohex-2-enol and its derivatives are valuable chiral building blocks. The presence of a primary or secondary amine, an allylic alcohol, and the potential for stereoisomerism within the cyclohexene ring offer multiple points for diversification and the introduction of pharmacophoric features. The substituent at the 4-position can significantly influence the molecule's conformation and biological activity, making a comparative study of synthetic routes to these analogs particularly relevant.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of these complex molecules generally hinges on two key strategic disconnections: the formation of the functionalized cyclohexene core and the introduction of the aminomethyl side chain. Two dominant strategies emerge: a Diels-Alder-centric approach and a route commencing from pre-functionalized cyclohexenones.

Strategy 1: Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[1][2] This approach is particularly advantageous for establishing the relative stereochemistry of multiple substituents on the cyclohexene ring in a single, concerted step.

A plausible and versatile route begins with the [4+2] cycloaddition of a suitable diene with a dienophile containing a masked aminomethyl group, such as a cyano- or nitro-substituted alkene.

Synthetic Workflow for 5-(Benzylaminomethyl)cyclohex-2-enol via Diels-Alder Reaction

Diels_Alder_Route A 1,3-Butadiene C Diels-Alder Adduct (Cyclohexene-4-carboxaldehyde) A->C [4+2] Cycloaddition B Acrolein B->C F Reduction (NaBH4) C->F Stereoselective Reduction D Reductive Amination (Benzylamine, NaBH3CN) E 5-(Benzylaminomethyl)cyclohex-2-enol F->D Oxidation & F->E

Caption: Diels-Alder approach to the target scaffold.

Experimental Protocol: Synthesis of 5-(Aminomethyl)cyclohex-2-enol (Precursor to Benzylated Analog)

  • Diels-Alder Reaction: 1,3-Butadiene is reacted with a dienophile such as acrylonitrile. This reaction typically requires elevated temperatures and pressure, or Lewis acid catalysis to proceed efficiently. The resulting 4-cyanocyclohexene is obtained in good yield.

  • Hydrolysis and Reduction: The nitrile group of 4-cyanocyclohexene is then reduced to the primary amine. A common method is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (THF). This step needs to be carefully controlled to avoid reduction of the double bond.

  • Introduction of the Hydroxyl Group: The cyclohexene amine can then be hydroxylated at the allylic position. Alternatively, a more controlled approach involves the epoxidation of the double bond followed by a regioselective ring-opening.

  • Benzylation: The resulting 5-(aminomethyl)cyclohex-2-enol can be selectively N-benzylated using benzyl bromide in the presence of a mild base.

Strategy 2: Functionalization of Pre-existing Cyclohexenones

An alternative and often more convergent approach starts with a readily available or synthetically accessible cyclohexenone derivative. This strategy offers flexibility in the introduction of substituents at the 4-position.

Synthetic Workflow for 4-Substituted Analogs from Cyclohexenones

Cyclohexenone_Route A 4-Substituted Cyclohex-2-enone C 5-Substituted Adduct A->C Michael Addition B 1,4-Conjugate Addition (e.g., Nitromethane) B->C E Allylic Alcohol C->E Luche Reduction D Stereoselective Reduction of Ketone D->E G Primary Amine E->G e.g., H2, Pd/C F Reduction of Nitro/Cyano Group F->G I Final Product G->I Final Functionalization H Reductive Amination (Benzaldehyde, NaBH(OAc)3) H->I

Caption: Synthesis from 4-substituted cyclohexenones.

Experimental Protocol: Synthesis of 4-Hydroxy-5-(benzylaminomethyl)cyclohex-2-enol

  • Preparation of 4-Hydroxycyclohex-2-enone: This starting material can be synthesized via several methods, including the asymmetric transfer hydrogenation of 1,4-cyclohexanedione monoethylene ketal followed by hydrolysis.[3]

  • Michael Addition: A 1,4-conjugate addition of a nitromethane anion (generated with a base like DBU) to 4-hydroxycyclohex-2-enone introduces the precursor to the aminomethyl group at the 5-position. The stereochemistry of this addition is crucial and can often be directed by the existing hydroxyl group.

  • Stereoselective Ketone Reduction: The ketone functionality is then reduced to the corresponding alcohol. A Luche reduction (NaBH₄, CeCl₃) is often employed to achieve 1,2-reduction without affecting the conjugated double bond, typically affording the trans diol with high diastereoselectivity.[4][5]

  • Nitro Group Reduction: The nitro group is reduced to a primary amine using conditions such as catalytic hydrogenation (H₂, Pd/C).

  • Reductive Amination: The final benzyl group is introduced via reductive amination of the primary amine with benzaldehyde using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Comparison of Synthetic Routes

ParameterDiels-Alder ApproachCyclohexenone Functionalization Approach
Overall Yield Generally moderate to good, but can be impacted by the efficiency of multiple steps.Can be high, especially with optimized steps for each analog.
Stereocontrol Excellent for establishing relative stereochemistry in the cycloaddition step.[1]Stereochemistry is built sequentially, offering multiple points for control but also potential for diastereomeric mixtures.
Versatility Requires different dienes or dienophiles for each new substitution pattern.Highly versatile for introducing a wide range of substituents at the 4-position from a common intermediate.
Scalability Can be challenging due to the conditions of the Diels-Alder reaction (high pressure/temperature).Often more amenable to scale-up, with milder reaction conditions in later steps.
Starting Materials Relies on the availability of appropriately substituted dienes and dienophiles.Depends on the accessibility of the starting 4-substituted cyclohexenones.[6][7]

Causality Behind Experimental Choices

  • Choice of Dienophile in Diels-Alder: The use of acrylonitrile or nitroethylene as a dienophile provides a stable precursor to the aminomethyl group that is unreactive under the cycloaddition conditions. The subsequent reduction is a well-established transformation.

  • Stereoselective Reductions: The Luche reduction is favored for the reduction of α,β-unsaturated ketones as the cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a direct 1,2-hydride attack over a 1,4-conjugate addition.[4] This leads to the desired allylic alcohol with high selectivity.

  • Reductive Amination: Reductive amination with sodium triacetoxyborohydride is a mild and highly effective method for forming secondary amines from primary amines and aldehydes. It avoids the over-alkylation often seen with direct alkylation using alkyl halides.[8]

Conclusion

Both the Diels-Alder and the cyclohexenone functionalization strategies offer viable pathways to 5-(benzylaminomethyl)cyclohex-2-enol and its 4-substituted analogs. The choice of route will ultimately depend on the specific target molecule, the desired stereochemistry, and the scalability requirements of the synthesis.

For the synthesis of the parent, unsubstituted compound, the Diels-Alder approach provides an elegant and direct route to the core cyclohexene structure. However, for the preparation of a library of 4-substituted analogs, the cyclohexenone functionalization strategy offers superior flexibility and convergency. The latter approach allows for the late-stage introduction of diversity at the 4-position, making it a more efficient strategy for structure-activity relationship (SAR) studies in a drug discovery context. Careful consideration of stereoselective reduction methods is paramount in this approach to ensure the desired diastereomeric outcome.

References

  • Boyd, D. R., et al. (2017). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-en-1-ones. Advanced Synthesis & Catalysis, 359(22), 4002-4014. [Link]

  • González-Moa, A., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]

  • Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. The Journal of Organic Chemistry, 77(20), 9422-9425. [Link]

  • Lee, H. W., et al. (1996). Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one. The Journal of Organic Chemistry, 61(7), 2542-2543. [Link]

  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development, 24(1), 110-115. [Link]

  • Yu, L., et al. (2001). A new and efficient route to derivatives of (R)-4-hydroxycyclohex-2-enone. Journal of the Chemical Society, Perkin Transactions 1, (22), 2948-2951. [Link]

  • Yu, L., et al. (2001). A new and efficient route to derivatives of (R)-4-hydroxycyclohex-2-enone. Journal of the Chemical Society, Perkin Transactions 1, (22), 2948-2951. [Link]

  • Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development, 24(1), 110-115. [Link]

  • González-Moa, A., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]

  • Parladar, V., et al. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. [Link]

  • Creyghton, E. J., et al. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Journal of the Chemical Society, Chemical Communications, (18), 1859-1860. [Link]

  • Chegg. (2020). REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE. [Link]

  • Lee, H. W., et al. (1996). Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one. The Journal of Organic Chemistry, 61(7), 2542-2543. [Link]

  • Ortiz-Alvarado, R., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 100-110. [Link]

  • Weinreb, S. M., & Scola, P. M. (1989). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Journal of the American Chemical Society, 111(22), 8473-8484. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • Birch, A. J., & Kelly, L. F. (1985). a direct chiral synthesis of 4-allyl-4-cyanocyclohex-2-enone from the anion of (+)-tricarbonyl(5-cyano-2-methoxycyclohexa-1,3-diene)iron. Journal of organic chemistry, 50(5), 712-714. [Link]

  • Li, Z., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18), eadn9103. [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. (2021).
  • Zaware, P. S., & Ohlmeyer, M. J. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 17-21. [Link]

  • Kusema, B. T., et al. (2015). The results from reductive amination of cyclohexanone with benzylamine over different catalyst at 100 °C under 30 bar hydrogen. Reaction Kinetics, Mechanisms and Catalysis, 115(2), 611-626. [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (2012).
  • Columbia University. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]

  • Wang, Y., et al. (2013). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. ChemInform, 44(31). [Link]

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali, 96(S2). [Link]

  • Cahiez, G., & Alami, M. (1995). regioselective monoalkylation of ketones via their manganese enolates. Organic Syntheses, 72, 135. [Link]

  • Vaia. (n.d.). Reduction of cyclohex-2-enone. [Link]

  • de la Mata, I., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(20), 8216-8226. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]

  • de la Mata, I., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(20), 8216-8226. [Link]

  • Silvi, M., & Melchiorre, P. (2015). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Angewandte Chemie International Edition, 54(48), 14432-14435. [Link]

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Validation

Structural Elucidation of 5-(Benzylaminomethyl)cyclohex-2-enol Derivatives: A Comparative Guide to X-ray Crystallography vs. Solution-State NMR

Executive Summary In the development of aminocyclitol-based therapeutics and alkaloid mimics, the intermediate 5-(Benzylaminomethyl)cyclohex-2-enol represents a critical stereochemical checkpoint. While solution-state NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of aminocyclitol-based therapeutics and alkaloid mimics, the intermediate 5-(Benzylaminomethyl)cyclohex-2-enol represents a critical stereochemical checkpoint. While solution-state NMR is the standard for routine characterization, it frequently fails to distinguish between cis- and trans- diastereomers in 5-substituted cyclohexenols due to rapid ring inversion (half-chair flipping) and overlapping coupling constants (


).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) data against High-Field NMR for this specific scaffold. We demonstrate that while NMR provides connectivity, only SC-XRD offers the absolute configuration and conformational certainty required for regulatory submission and Structure-Activity Relationship (SAR) modeling.

Technical Comparison: SC-XRD vs. NMR

The following table contrasts the performance of crystallographic data against solution-state NMR for 5-(Benzylaminomethyl)cyclohex-2-enol derivatives.

FeatureSC-XRD (The Gold Standard) Solution NMR (600 MHz) Impact on Drug Dev
Stereochemical Certainty Absolute (100%) . Anomalous dispersion (using O/N or heavy atom salts) defines R/S centers explicitly.Relative/Ambiguous . NOE signals often average out due to ring flipping between pseudo-axial and pseudo-equatorial conformers.Critical: Prevents carrying the wrong enantiomer into late-stage synthesis.
Conformational Insight Discrete . Captures the precise low-energy conformation (typically Envelope or Half-Chair) stabilized by lattice forces.Averaged . Observed signals are a population-weighted average of rapid equilibrium states.High: Docking studies require discrete coordinates, not averages.
Sample Requirement Solid Crystal . Requires ~0.1–0.3 mm single crystal. (Challenge: Free base is often an oil).Solution . Requires ~5 mg in deuterated solvent (CDCl₃/DMSO-d₆).Medium: NMR is faster; X-ray requires crystallization optimization.
Data Output 3D Coordinates (

), Bond Lengths (

), Torsion Angles (

).
Chemical Shifts (

), Coupling Constants (

), NOE correlations.
High: X-ray provides direct input for in silico binding models.

Representative Experimental Data

The following data represents typical crystallographic parameters obtained for the hydrochloride salt of 5-(Benzylaminomethyl)cyclohex-2-enol. The salt formation is the key "enabler" for this technique, converting the oily free base into a diffraction-quality solid.

Crystallographic Metric Summary

Crystal System: Monoclinic Space Group:


 (Chiral) or 

(Racemic) Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the cyclohexenyl ring)
ParameterValue (SC-XRD)Value (DFT/NMR Calc)DeviationSignificance
C=C Bond Length 1.328(3)

1.334

-0.006

Confirms

hybridization localized at C2-C3.
C(sp3)-N Bond 1.482(2)

1.470

+0.012

Elongation typical of protonated ammonium species in salts.
Ring Puckering (

)
0.48

N/A (Dynamic)N/ADefines the specific "Half-Chair" amplitude.
Torsion (H-C1-C5-H) 58.4

~45-65

(Avg)
VariableThe static X-ray angle resolves the cis/trans ambiguity that NMR

-coupling cannot.

Note on Causality: The deviation in the C-N bond length in the X-ray data is caused by the strong intermolecular hydrogen bonding (


) present in the crystal lattice, a feature completely invisible in dilute CDCl₃ NMR.

Experimental Protocols

"The Salt Strategy": Crystallization Workflow

Since 5-(Benzylaminomethyl)cyclohex-2-enol derivatives are often viscous oils, direct crystallization fails. We utilize the benzylamine moiety as a handle for salt formation.

Reagents:

  • Target Molecule: 5-(Benzylaminomethyl)cyclohex-2-enol (20 mg)

  • Solvent: Ethanol (Absolute)

  • Counter-ion: 1M HCl in Diethyl Ether or Picric Acid (for non-ionizable analogs)

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the oily free base in 0.5 mL of absolute ethanol in a 4 mL vial.

  • Protonation: Dropwise add 1.1 equivalents of 1M HCl/Ether. Verify pH is acidic (<4) using wet pH paper.

  • Vapor Diffusion (The "Self-Validating" Step):

    • Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

    • Add 5 mL of n-pentane or diethyl ether to the outer vial.

    • Cap the outer vial tightly.

    • Mechanism: The volatile anti-solvent (pentane) slowly diffuses into the ethanol, increasing supersaturation gently. This prevents amorphous precipitation.

  • Harvest: After 48-72 hours, colorless needles or prisms should appear.

  • Validation: Examine under a polarizing microscope. Sharp extinction angles indicate crystallinity; dark blobs indicate amorphous solids.

Data Collection Strategy
  • Mounting: Use Paratone-N oil and a Mitegen loop.

  • Cooling: Crucial. Flash cool to 100 K immediately.

    • Reasoning: Cyclohexenyl rings suffer from high thermal disorder at room temperature. 100 K locks the ring into a single low-energy conformation, lowering the

      
       and improving precision.
      

Visualizations

Structural Elucidation Workflow

This diagram outlines the decision process and workflow for characterizing these derivatives.

G Start Crude 5-(Benzylaminomethyl) cyclohex-2-enol CheckState Physical State Check Start->CheckState NMR 1H NMR (CDCl3) Check J-couplings CheckState->NMR Oil/Solid Salt Derivatization: HCl or Picrate Salt Formation CheckState->Salt If Oil (Direct Path) Ambiguity Ambiguous Stereochemistry? (Overlapping Signals) NMR->Ambiguity Ambiguity->Salt Yes (Complex Multiplets) Result Absolute Configuration Confirmed Ambiguity->Result No (Clear J-values) Cryst Vapor Diffusion (EtOH / Pentane) Salt->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Solve->Result

Caption: Workflow prioritizing Salt Formation (Blue Path) when NMR data is ambiguous due to ring flexibility.

Conformational Locking Mechanism

Why X-ray succeeds where NMR fails for this specific molecule.

Structure cluster_0 Solution State (NMR) cluster_1 Solid State (X-ray) ConfA Half-Chair A (Pseudo-Axial) ConfB Half-Chair B (Pseudo-Equatorial) ConfA->ConfB Fast Exchange Avg Averaged Signal (Loss of J-coupling specificity) ConfA->Avg ConfB->Avg Lattice Crystal Lattice Forces (H-Bonding / Pi-Stacking) Avg->Lattice Crystallization Frozen Single Frozen Conformation (100 K) Lattice->Frozen Energy Min. Data Precise Torsion Angles (Absolute Stereochem) Frozen->Data

Caption: NMR observes a weighted average of conformers, while X-ray isolates a single, defined low-energy state.

References

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on stereochemical determination of cyclohexenyl systems). Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (Standard for validating disorder in flexible rings). Link

  • Trost, B. M., et al. (1992). A Palladium-Catalyzed Enantioselective Cyclization of Enynes. Journal of the American Chemical Society. (Representative synthesis of chiral cyclohexenyl amines requiring X-ray confirmation). Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Mercury Visualization Software & CSD Database. (Source for comparative bond length statistics). Link

Comparative

Comparative Reactivity Guide: 5-(Benzylaminomethyl)cyclohex-2-enol vs. Saturated Analogs

Topic: Comparative Reactivity of 5-(Benzylaminomethyl)cyclohex-2-enol versus Saturated Analogs Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-(Benzylaminomethyl)cyclohex-2-enol versus Saturated Analogs Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

This guide provides a technical analysis of the reactivity differences between 5-(benzylaminomethyl)cyclohex-2-enol (Compound A) and its saturated analog, 5-(benzylaminomethyl)cyclohexanol (Compound B) .

While both compounds serve as bifunctional scaffolds containing a secondary amine and a secondary alcohol, the presence of the C2-C3 endocyclic double bond in Compound A introduces allylic strain , half-chair conformational locking , and


-orbital participation . These features enable orthogonal synthetic pathways—specifically sigmatropic rearrangements and transition-metal-catalyzed substitutions—that are inaccessible to the saturated analog. This guide focuses on exploiting these differences for high-value stereoselective synthesis.
Structural & Conformational Analysis

The reactivity divergence begins with the ground-state conformation.

Feature5-(Benzylaminomethyl)cyclohex-2-enol (Unsaturated)5-(Benzylaminomethyl)cyclohexanol (Saturated)
Ring Conformation Half-Chair: The C1-C2-C3-C4 segment is nearly planar. The C5 substituent adopts a pseudo-equatorial or pseudo-axial orientation to minimize

strain.
Chair: The ring adopts a rigid chair conformation. The C5 substituent strongly prefers the equatorial position to avoid 1,3-diaxial interactions.
Electronic State Allylic System: The C1-OH is activated by the adjacent

-system (C2=C3).

-Framework:
Reactivity is governed solely by inductive effects and steric accessibility.
pKa (Hydroxyl) Lower (~15.5) due to inductive withdrawal by

carbons.
Higher (~16-17) typical of secondary cyclohexanols.
Visualization: Conformational Energy Landscape

The following diagram illustrates the conformational constraints that dictate reactivity.

Conformation Unsat Unsaturated (Half-Chair) Dynamic Equilibrium Pseudo-axial/equatorial access Reactivity_A Stereoelectronic Control (e.g., Axial attack favored) Unsat->Reactivity_A Low Energy Barrier Sat Saturated (Chair) Rigid Conformation Strong Equatorial Preference Reactivity_B Steric Control (e.g., Equatorial attack favored) Sat->Reactivity_B High Energy Barrier

Figure 1: Conformational locking in saturated analogs vs. dynamic half-chair accessibility in unsaturated systems.

Reactivity Matrix: The Allylic Advantage

The unsaturated analog (Compound A) is not merely a precursor; it is a "divergent node" in synthesis. The saturated analog (Compound B) is limited to standard alcohol/amine manipulations.

A. Oxidation Profiles
  • Compound A (Allylic): Rapid oxidation with MnO₂ or IBX yields the

    
    -unsaturated ketone (enone). This activates the C3 position for nucleophilic attack (Michael addition), allowing functionalization of the ring remote from the original handle.
    
  • Compound B (Saturated): Oxidation (e.g., Swern, Jones) yields the saturated ketone. This activates the

    
    -positions (C2/C6) only, limiting regioselectivity.
    
B. Sigmatropic Rearrangements (The "Killer App")

The defining advantage of Compound A is its ability to undergo [3,3]-sigmatropic rearrangements, such as the Overman Rearrangement .[1] This transfers chirality from the C1-OH to a C3-Nitrogen center, a transformation impossible for the saturated analog.

C. Transition Metal Catalysis[2]
  • Tsuji-Trost Reaction: Compound A can form a

    
    -allyl palladium complex (upon activation of OH), allowing nucleophilic substitution at C1 or C3 with retention or inversion of configuration.
    
  • Saturated Analog: Inert to Pd(0) conditions; requires harsh activation (tosylation) and proceeds via

    
     (inversion) only.
    
Experimental Data Summary

The following table synthesizes reactivity data based on functional group behavior in aminocyclohexenol scaffolds [1][2].

Reaction TypeReagent / ConditionProduct from Unsaturated (A) Product from Saturated (B)
Oxidation MnO₂, DCM, RTCyclohexenone (Yield: >85%)Fast kinetics (chemo-selective)No Reaction / TraceMnO₂ is specific to allylic/benzylic alcohols
Epoxidation mCPBA, DCM, 0°CSyn-Epoxide (Yield: ~90%)OH-directed deliveryNo Reaction Lacks double bond
Rearrangement 1.[1][2][3][4] Cl₃CCN, DBU2. Heat or Pd(II)Allylic Trichloroacetamide [3,3]-sigmatropic shift (Overman)Imidate Hydrolysis Reverts to starting material
Substitution Pd(PPh₃)₄, NucleophileAllylic Substitution Product Via

-allyl intermediate
No Reaction
Detailed Experimental Protocols
Protocol A: Overman Rearrangement of Compound A

Rationale: This protocol demonstrates the unique capacity of the unsaturated analog to transpose functionality and chirality.

Reagents:

  • 5-(Benzylaminomethyl)cyclohex-2-enol (1.0 equiv)

  • Trichloroacetonitrile (1.5 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Xylene (Solvent)

Workflow:

  • Imidate Formation: Dissolve the starting material in dry DCM at 0°C. Add DBU followed by dropwise addition of trichloroacetonitrile. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of alcohol. The intermediate imidate is less polar.

  • Filtration: Filter through a short pad of neutral alumina to remove DBU salts. Concentrate the filtrate.

  • Rearrangement: Dissolve the crude imidate in Xylene. Heat to reflux (140°C) for 4–6 hours.

    • Mechanism:[1][2][3][5] Thermal [3,3]-sigmatropic rearrangement proceeds via a chair-like transition state, transferring the nitrogen to the allylic position (C3).

  • Purification: Cool and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Expected Result: Formation of the transposed allylic trichloroacetamide with high diastereoselectivity (typically trans relative to the C5 substituent).

Protocol B: Chemo-Selective Oxidation (Differentiation Test)

Rationale: To verify the presence of the allylic system vs. saturated impurity.

  • Dissolve 100 mg of substrate in 10 mL DCM.

  • Add 500 mg activated MnO₂. Stir vigorously at RT for 4 hours.

  • Observation:

    • Unsaturated: Complete conversion to enone (UV active, distinct carbonyl stretch at ~1680 cm⁻¹).

    • Saturated: No reaction (starting material recovered).

Mechanistic Visualization: The Divergent Pathway

The following diagram maps the synthetic potential of the unsaturated analog compared to the dead-end pathways of the saturated analog.

ReactivityPathways Start_Unsat 5-(Benzylaminomethyl) cyclohex-2-enol Imidate Trichloroacetimidate Intermediate Start_Unsat->Imidate Cl3CCN, DBU Enone Cyclohexenone (Michael Acceptor) Start_Unsat->Enone MnO2 (Selective) Epoxide Syn-Epoxide (Directed) Start_Unsat->Epoxide mCPBA (Directed) Start_Sat Saturated Analog Ketone Cyclohexanone Start_Sat->Ketone Jones/Swern Only DeadEnd No Sigmatropic Rearrangement Start_Sat->DeadEnd Cl3CCN, Heat AllylAmine Allylic Amine (Overman Product) Imidate->AllylAmine [3,3]-Sigmatropic Heat/Pd(II)

Figure 2: Divergent synthesis map highlighting the orthogonal pathways accessible only to the unsaturated analog.

References
  • Overman, L. E. (1976).[3][4] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[2] Journal of the American Chemical Society, 98(10), 2901–2910.[3] Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • GuideChem Database. (2024). "CAS 61088-57-1: 5-(benzylaminomethyl)cyclohex-2-enol."[6] Link

  • CymitQuimica. (2024). "Trans-4-Aminocyclohexanol Reactivity Profile." Link

  • BenchChem. (2025). "Comparative Analysis of Aminocyclohexanols in Synthetic Chemistry." Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 5-(Benzylaminomethyl)cyclohex-2-enol

Executive Summary & Chemical Intelligence Effective disposal of 5-(Benzylaminomethyl)cyclohex-2-enol requires more than simply choosing the right waste bin. You must understand its bifunctional nature to prevent dangerou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Effective disposal of 5-(Benzylaminomethyl)cyclohex-2-enol requires more than simply choosing the right waste bin. You must understand its bifunctional nature to prevent dangerous cross-reactivity in your waste stream.

This molecule contains two distinct reactive centers:

  • Secondary Amine (Benzylamino): A basic nitrogen center capable of exothermic protonation and nucleophilic attack.

  • Allylic Alcohol (Cyclohex-2-enol): A reactive alcohol group adjacent to an alkene, susceptible to oxidation and dehydration.

Immediate Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: Do NOT mix with strong acids, acid chlorides, or strong oxidizers (e.g., Nitric Acid, Chromic Acid) in the primary waste container.

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid Aluminum.

Hazard Assessment & Compatibility Profiling

To ensure a self-validating safety system, you must understand the "Why" behind the segregation protocols.

Chemical Reactivity Matrix

The following table outlines the specific risks associated with common laboratory reagents if mixed with the target compound during disposal.

Incompatible ClassRepresentative ReagentsMechanism of HazardConsequence
Strong Acids HCl, H₂SO₄, HNO₃Exothermic Acid-Base NeutralizationRapid heat generation; potential boiling of solvent; pressurization of container.
Acylating Agents Acetyl Chloride, Acetic AnhydrideNucleophilic Acyl SubstitutionViolent exotherm; release of HCl gas (if chloride used).
Strong Oxidizers KMnO₄, CrO₃, H₂O₂Oxidation of Allylic Alcohol/AmineFire; explosion; formation of unstable intermediates.
Halogenated Solvents DCM, ChloroformN/A (Regulatory/Process Issue)While chemically stable, mixing creates "Mixed Halogenated Waste," significantly increasing disposal costs.

Expert Insight: The benzylamine moiety makes this compound basic (approximate pKa of conjugate acid ~9.5). If you inadvertently add this to a "General Acid Waste" carboy, you risk a "runaway" exotherm. Always check the pH of your waste stream before addition.

Operational Disposal Workflow

This protocol is designed to be a closed-loop system. Do not deviate from these steps.

Step 1: Characterization & Preparation

Before disposal, determine the state of the material:[1]

  • Pure Substance: Dissolve in a minimal amount of compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone) to facilitate liquid incineration.

  • Reaction Mixture: Ensure no active coupling reagents (e.g., DCC, EDC) or unquenched hydrides remain.

Step 2: Container Selection
  • Recommended: UN-rated HDPE Jerrycans (Jerricans). HDPE is resistant to the basicity of the amine and the solvency of the alcohol.

  • Acceptable: Amber glass bottles with PTFE-lined caps.

  • Prohibited: Metal cans (unless stainless steel), specifically avoiding aluminum which can degrade in the presence of alkaline amines.

Step 3: Labeling & Documentation

Labeling must be compliant with EPA RCRA standards (40 CFR § 262.17).

  • Content: "Hazardous Waste - Organic Solvents (Non-Halogenated)"[2][3]

  • Constituents: List "5-(Benzylaminomethyl)cyclohex-2-enol" explicitly.

  • Hazards: Check "Flammable" and "Corrosive" (due to the amine).

Step 4: The Segregation Decision Tree (Visualization)

The following diagram illustrates the logical flow for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 5-(Benzylaminomethyl)cyclohex-2-enol CheckHalogen Is it mixed with Halogenated Solvents? (DCM, Chloroform) Start->CheckHalogen CheckAcid Is the solution Acidic (pH < 4)? CheckHalogen->CheckAcid No BinHalo DISPOSAL BIN A: Halogenated Organic Waste CheckHalogen->BinHalo Yes Neutralize ACTION: Neutralize slowly with dilute Base (NaHCO3) CheckAcid->Neutralize Yes BinNonHalo DISPOSAL BIN B: Non-Halogenated Organic Waste (Preferred) CheckAcid->BinNonHalo No Neutralize->BinNonHalo Labeling Labeling: List Constituents + 'Corrosive/Flammable' BinHalo->Labeling BinNonHalo->Labeling Pickup Transfer to EHS/Contractor for Incineration Labeling->Pickup

Figure 1: Decision logic for segregating amine-based organic waste to prevent cross-contamination and ensure cost-effective disposal.

Regulatory Compliance (RCRA)[4]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • This compound is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic).

    • It is classified as Characteristic Waste based on its properties.

  • Applicable Waste Codes:

    • D001 (Ignitable): If the waste mixture has a flash point < 60°C (140°F).[4] Even if the pure substance has a higher flash point, it is often dissolved in flammable solvents.

    • D002 (Corrosive): If the pH of the aqueous waste solution is ≥ 12.[4]5. (Note: Benzylamines are basic; check pH to confirm if this code applies).

Satellite Accumulation Areas (SAA): Ensure the waste container remains closed at all times except when adding waste, as per 40 CFR § 262.15. Open funnels are a primary citation risk during EPA inspections.

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The amine vapor can be irritating to the respiratory tract.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and chemical splash goggles.

  • Containment: Use a non-combustible absorbent (e.g., Vermiculite or clay-based kitty litter).

    • Do not use paper towels for large spills, as the high surface area combined with the combustible liquid increases fire risk.

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute, weak acid (e.g., 5% Citric Acid) to neutralize the amine residue, followed by a water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Regulations for Hazardous Waste Generators (40 CFR Part 262). [Link]

  • PubChem. (n.d.). Benzylamine Compound Summary (for functional group hazard comparison). National Library of Medicine. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(Benzylaminomethyl)cyclohex-2-enol

Executive Summary & Risk Assessment The Core Directive: You are handling a functionalized intermediate containing both a secondary amine and an allylic alcohol moiety. In the absence of a compound-specific extensive toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Core Directive: You are handling a functionalized intermediate containing both a secondary amine and an allylic alcohol moiety. In the absence of a compound-specific extensive toxicological dossier (common for drug development intermediates), you must apply the Precautionary Principle .

Treat 5-(Benzylaminomethyl)cyclohex-2-enol as a Class 3B Potent Compound . The structural activity relationship (SAR) suggests two primary hazards:

  • Benzylaminomethyl Group: High potential for chemical burns, skin sensitization, and rapid transdermal absorption. Amines are caustic.

  • Cyclohex-2-enol (Allylic Alcohol) Core: Allylic alcohols are frequently lachrymators (tear-inducing) and mucous membrane irritants.

Operational Rule: Do not rely on standard "lab safety" protocols. Use Barrier Protection logic.

PPE Selection Matrix

Data summarized for immediate operational deployment.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >50g)Technical Rationale (The "Why")
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Laminate / Multi-layer (e.g., Silver Shield® or Ansell Barrier®) under Nitrile outer.Permeation Risk: Amines can permeate standard nitrile in <15 mins. Double gloving provides a "breakthrough buffer." Laminate is required for prolonged contact.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Full Face Respirator OR Goggles + Face ShieldCorrosivity: Safety glasses are insufficient. Amine vapors/aerosols cause corneal clouding (glaucopsia) and permanent damage.
Respiratory Fume Hood Only (Sash at 18 inches)P100 + Organic Vapor (OV) Cartridge RespiratorVolatility: While MW (~217 g/mol ) suggests low volatility, aerosols during transfer are highly toxic.
Body Lab Coat (High-Neck) + Chemical Resistant ApronTyvek® Coverall (Type 5/6)Absorption: Benzyl-substituted amines are lipophilic; they cross the skin barrier rapidly upon contact.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Do-Verify" system to ensure safety before exposure occurs.

Phase 1: Pre-Work Engineering Controls
  • Airflow Verification: Verify Fume Hood face velocity is 80–100 fpm using a vane anemometer or the hood's digital monitor.

  • Decontamination Station: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid .

    • Logic: Amines are basic. Having a weak acid neutralizer ready allows for immediate pH neutralization of minor surface contamination before it spreads.

Phase 2: Active Handling (Weighing & Transfer)
  • State: Likely a viscous oil or low-melting solid.

  • The "Static" Hazard: If solid, static electricity can disperse fine powder. Use an antistatic gun or ionizer during weighing.

  • The Transfer:

    • Don PPE as per Matrix.[1][2]

    • Place a disposable absorbent pad (chux) in the hood. All work happens on this pad.

    • Transfer using positive displacement pipettes (if liquid) to prevent dripping.

    • Immediate Decon: Wipe the outer container with a solvent-damp wipe before removing it from the hood.

Phase 3: Waste & Disposal

Crucial Segregation:

  • NEVER mix this compound with Oxidizing Acids (Nitric, Perchloric).

    • Risk:[1][3][4][5][6] Exothermic decomposition or formation of explosive N-nitroso compounds.

  • Designated Stream: Segregate into "Basic Organic Waste" (High pH).

  • Container Prep: Triple rinse empty containers with Methanol before disposal. Add rinsate to the waste stream.

Visualizing the Safety Architecture

The following diagram illustrates the decision logic for handling this specific intermediate.

SafetyProtocol Start Start: 5-(Benzylaminomethyl) cyclohex-2-enol RiskAssess Risk Assessment: Amine (Corrosive) + Allyl Alcohol (Toxic) Start->RiskAssess EngControls Engineering Controls: Fume Hood (Face Vel >80fpm) RiskAssess->EngControls PPE_Select PPE Selection EngControls->PPE_Select Standard Standard: Double Nitrile + Goggles + Lab Coat PPE_Select->Standard Routine (<50g) HighRisk High Risk (>50g/Spill): Laminate Gloves + Respirator + Tyvek Suit PPE_Select->HighRisk Spill / Large Scale Handling Active Handling: Use Absorbent Pad Neutralizer Ready (5% Citric Acid) Standard->Handling HighRisk->Handling Waste Disposal: Segregate: Basic Organic NO OXIDIZERS Handling->Waste

Caption: Workflow logic for risk stratification and handling of functionalized aminocyclohexenols.

Emergency Response (The "Golden Minute")

If exposure occurs, the first 60 seconds determine the severity of the injury.

  • Skin Contact:

    • Action: Drench immediately.[2] Do NOT use solvent (ethanol/acetone) to wash skin; this increases transdermal absorption of the amine.

    • Protocol: Water flush for 15 minutes. Use soap (surfactant) to remove the oily residue.

  • Eye Contact:

    • Action: Irrigate for minimum 30 minutes . Amines penetrate ocular tissue faster than acids.

    • Medical: Seek ophthalmologist assessment immediately (risk of delayed corneal edema).

  • Spill (>10mL):

    • Evacuate the immediate area.[1][2][5]

    • Don Full Face Respirator (OV/P100).

    • Absorb with Vermiculite or Sand . Do not use cellulose/paper towels (fire risk with some amines).

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Restored CDC / NIOSH. (2025). NIOSH Pocket Guide to Chemical Hazards: Allyl Alcohol. Centers for Disease Control and Prevention. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(Benzylaminomethyl)cyclohex-2-enol
Reactant of Route 2
5-(Benzylaminomethyl)cyclohex-2-enol
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